Tilfrinib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZOSHFGJWSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tilfrinib's Mechanism of Action in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilfrinib (also known as compound 4f) is a potent and selective small molecule inhibitor of Breast Tumor Kinase (Brk), also identified as Protein Tyrosine Kinase 6 (PTK6).[1][2][3] Brk/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a significant percentage of breast tumors, correlating with poorer patient outcomes.[4] Its expression is generally low in normal mammary tissue, making it an attractive therapeutic target.[5] This technical guide provides a comprehensive overview of the preclinical data on this compound's mechanism of action in breast cancer, focusing on its molecular target, downstream signaling pathways, and cellular effects.
Core Mechanism of Action: Potent and Selective Inhibition of Brk/PTK6
This compound exerts its anti-cancer effects through the direct and potent inhibition of the Brk/PTK6 enzyme.
Kinase Inhibition Profile
Biochemical assays have demonstrated this compound's high affinity and selectivity for Brk/PTK6. This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Parameter | Value | Reference |
| Target | Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6) | [1][2][3] |
| IC50 | 3.15 nM | [1][2][3] |
| Selectivity | >1000-fold selectivity for Brk over a panel of other kinases | [1][2] |
Downstream Signaling Pathways Modulated by this compound
Brk/PTK6 is a critical node in several signaling pathways that drive breast cancer progression. By inhibiting Brk/PTK6, this compound is anticipated to disrupt these oncogenic signaling cascades. While direct studies on this compound's modulation of these pathways are not extensively detailed in publicly available literature, its mechanism can be inferred from the known functions of its target, Brk/PTK6.
Brk/PTK6 Signaling Network
Brk/PTK6 is activated by various growth factor receptors, including EGFR, ErbB2, and MET. Once activated, it phosphorylates a range of downstream substrates, influencing cell proliferation, migration, survival, and therapeutic resistance. The following diagram illustrates the central role of Brk/PTK6 in breast cancer signaling.
Key downstream pathways affected by Brk/PTK6 inhibition include:
-
RhoA/AhR Signaling: Brk/PTK6 has been shown to mediate cancer cell motility through the activation of RhoA and the Aryl Hydrocarbon Receptor (AhR) signaling pathways.
-
p38 MAPK Signaling: The p38 MAPK pathway, involved in cellular stress responses and apoptosis, is also influenced by Brk/PTK6.
-
STAT Signaling: Brk/PTK6 can directly phosphorylate and activate STAT3 and STAT5, transcription factors that promote the expression of genes involved in cell proliferation and survival.
-
Akt Signaling: Brk/PTK6 can also modulate the PI3K/Akt pathway, a central regulator of cell growth and survival.
By inhibiting Brk/PTK6, this compound is expected to downregulate these pathways, leading to a reduction in tumor growth, metastasis, and survival.
Preclinical Anti-Cancer Activity of this compound
In vitro studies have demonstrated the anti-proliferative effects of this compound in various breast cancer cell lines.
Anti-proliferative Activity
| Cell Line | Description | GI50 (μM) | Reference |
| MCF7 | Estrogen Receptor-Positive (ER+) | 0.99 | [3] |
| HS-578/T | Triple-Negative Breast Cancer (TNBC) | 1.02 | [3] |
| BT-549 | Triple-Negative Breast Cancer (TNBC) | 1.58 | [3] |
Effects on Downstream Gene Expression
Preclinical evidence suggests that this compound, through the inhibition of PTK6, can decrease the expression of genes involved in inflammation, angiogenesis, and metastasis. In cellular models, this compound (20 μM; 36 h) has been shown to reduce the expression of:
-
CXCL1 and CXCL8: Pro-inflammatory chemokines.
-
VEGFA: A key regulator of angiogenesis.
-
MMP9: An enzyme involved in extracellular matrix degradation and metastasis.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on the available data, the following standard methodologies are likely to have been employed.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the IC50 of an inhibitor against its target kinase.
Cell Proliferation (GI50) Assay
This assay measures the concentration of a compound required to inhibit cell growth by 50%.
Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically investigating this compound for the treatment of breast cancer. The development of this compound appears to be in the preclinical stage.
Conclusion
This compound is a potent and selective inhibitor of Brk/PTK6, a promising therapeutic target in breast cancer. Its mechanism of action is centered on the inhibition of this kinase, leading to the disruption of multiple downstream signaling pathways that are crucial for tumor cell proliferation, migration, and survival. Preclinical data demonstrates its anti-proliferative activity in various breast cancer cell lines. Further investigation is warranted to fully elucidate its therapeutic potential and to advance it into clinical development for the treatment of breast cancer.
References
- 1. facingourrisk.org [facingourrisk.org]
- 2. pfizerclinicaltrials.com [pfizerclinicaltrials.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ARHGAP6 Suppresses Breast Cancer Tumor Growth by Promoting Ferroptosis via RhoA-ROCK1-p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Aryl Hydrocarbon Receptor Signaling Pathway in Breast Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Cellular Target of Tilfrinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilfrinib, also known as compound 4f, is a potent and highly selective small molecule inhibitor. This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the associated quantitative data. Detailed experimental methodologies for the types of assays used in its characterization are also presented. Signaling pathway and experimental workflow diagrams are included to visually represent the key concepts.
Primary Cellular Target: Brk/PTK6
The primary cellular target of this compound is Breast Tumor Kinase (Brk) , a non-receptor protein tyrosine kinase also known as Protein Tyrosine Kinase 6 (PTK6) .[1][2][3][4][5] this compound exhibits potent inhibitory activity against Brk/PTK6 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This potent activity is coupled with high selectivity, making this compound a valuable tool for studying the biological functions of Brk/PTK6 and a potential therapeutic agent in cancers where this kinase is implicated.[2][4][5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The key data points are summarized in the table below.
| Parameter | Target | Value | Cell Line(s) | Reference(s) |
| IC50 | Brk/PTK6 | 3.15 nM | N/A (Biochemical Assay) | [1][2][3][4][5] |
| Selectivity | Brk/PTK6 vs. other kinases | >1000-fold | N/A (Biochemical Assay) | [2][4][5] |
| GI50 | MCF7 (Breast Cancer) | 0.99 µM | MCF7 | [1] |
| GI50 | HS-578/T (Breast Cancer) | 1.02 µM | HS-578/T | [1] |
| GI50 | BT-549 (Breast Cancer) | 1.58 µM | BT-549 | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of the activity of a biological target in a biochemical assay.
GI50 (Half-maximal growth inhibition): The concentration of a drug that is required to inhibit the growth of a cell population by 50% in a cell-based assay.
Signaling Pathway of Brk/PTK6 and Inhibition by this compound
Brk/PTK6 is a non-receptor tyrosine kinase that is primarily expressed in epithelial tissues. It plays a role in signaling pathways that control cell proliferation, differentiation, and motility. The precise downstream signaling of Brk/PTK6 is complex and can be cell-context dependent, but it is known to involve the phosphorylation of several substrate proteins. This compound, by directly inhibiting the kinase activity of Brk/PTK6, blocks these downstream signaling events.
References
- 1. Discovery of 4-anilino α-carbolines as novel Brk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-anilino-α-carboline derivatives induce cell death in nonadhesive breast cancer cells through inhibition of Brk activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target Engagement Assays [emea.discoverx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
Tilfrinib's Disruption of Key Oncogenic Signaling: An In-Depth Technical Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the downstream signaling pathways affected by Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk/PTK6). This document provides a thorough examination of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades involved.
This compound has emerged as a significant molecule in cancer research due to its high selectivity for Brk/PTK6, a non-receptor tyrosine kinase implicated in the progression of various cancers, particularly breast cancer. This guide synthesizes the current understanding of how this compound's inhibition of Brk/PTK6 translates into cellular effects, offering a valuable resource for those engaged in oncology drug discovery and development.
Core Target and Anti-Proliferative Activity
This compound is a highly potent and selective inhibitor of Brk/PTK6 with an IC50 of 3.15 nM.[1] Its inhibitory activity translates to significant anti-proliferative effects across a range of breast cancer cell lines.
| Cell Line | GI50 (µM) |
| MCF7 | 0.99 |
| HS-578/T | 1.02 |
| BT-549 | 1.58 |
| Data sourced from MedchemExpress.[1] |
Downstream Signaling Pathways Modulated by this compound
The inhibition of Brk/PTK6 by this compound leads to the modulation of several critical downstream signaling pathways that are central to cancer cell proliferation, survival, and metastasis.
STAT3 Signaling
Brk/PTK6 is a known activator of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation and survival. By inhibiting Brk/PTK6, this compound is anticipated to decrease the phosphorylation of STAT3, thereby inhibiting its transcriptional activity.
PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a crucial pathway for cell survival and growth. Brk/PTK6 has been shown to contribute to the activation of this pathway. This compound's mechanism of action includes the attenuation of PI3K/Akt signaling, which can lead to decreased cell viability and induction of apoptosis.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 subfamilies, is another key regulator of cell proliferation and differentiation. Brk/PTK6 can modulate MAPK signaling, and its inhibition by this compound is expected to lead to a reduction in the phosphorylation of key MAPK components like ERK.
The interconnected nature of these pathways is visualized in the following diagram:
References
Tilfrinib: A Deep Dive into its Inhibition of Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism of action of Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This compound has demonstrated significant anti-proliferative activity across various cancer cell lines, positioning it as a promising candidate for targeted cancer therapy. This document provides a comprehensive overview of its core mechanism, supporting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects by selectively targeting and inhibiting the enzymatic activity of Brk/PTK6, a non-receptor tyrosine kinase.[1][2] PTK6 is implicated in the pathogenesis of several cancers, including breast and prostate cancer, where it modulates various signaling pathways involved in cell growth, proliferation, and survival.[3] By binding to the kinase domain of Brk/PTK6, this compound blocks the phosphorylation of its downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation.
The inhibition of PTK6 by this compound has been shown to reduce the expression of key downstream effectors. For instance, in UM-UC-3 bladder cancer cells, this compound treatment leads to a decrease in the ETV4-induced expression of CXCL1 and CXCL8. Furthermore, it has been observed to reduce the expression of VEGFA and MMP9 in tumor-associated neutrophils (TANs), suggesting a potential role in modulating the tumor microenvironment.[4]
Quantitative Data on Anti-Proliferative Activity
This compound has demonstrated potent and selective inhibitory activity against Brk/PTK6 and significant anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data available.
| Parameter | Value | Target | Reference |
| IC50 | 3.15 nM | Brk/PTK6 | [1][2][4] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | GI50 | Reference |
| MCF7 | Breast Cancer | 0.99 µM | [4] |
| HS-578/T | Breast Cancer | 1.02 µM | [4] |
| BT-549 | Breast Cancer | 1.58 µM | [4] |
Table 2: Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines
Signaling Pathway Inhibition
This compound's primary mechanism involves the disruption of the Brk/PTK6 signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Caption: this compound inhibits Brk/PTK6, blocking downstream signaling to ETV4 and target gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Brk/PTK6.
Materials:
-
Recombinant human Brk/PTK6 enzyme
-
Suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound (various concentrations)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
In a 384-well plate, add the Brk/PTK6 enzyme, the peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (GI50 Determination)
Objective: To determine the concentration of this compound that causes 50% growth inhibition (GI50) in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, HS-578/T, BT-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (various concentrations)
-
Sulforhodamine B (SRB) assay kit (or similar cell viability reagent like MTS or resazurin)
-
96-well plates
-
Plate reader capable of absorbance or fluorescence detection
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate the plates for 72 hours (or a suitable time for the cell line).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye with Tris base.
-
Measure the absorbance at 510 nm using a plate reader.
-
The GI50 value is calculated by plotting the percentage of cell growth against the logarithm of the this compound concentration.
References
An In-depth Technical Guide to the Discovery and Synthesis of Tamnorzatinib (ONO-7475)
A Note on Nomenclature: Initial searches for "Tilfrinib" revealed ambiguity with another compound. This guide focuses on Tamnorzatinib (ONO-7475) , a potent AXL/MER inhibitor developed by Ono Pharmaceutical Co., Ltd., for which a substantial body of public data is available. "this compound," a distinct molecule, is a selective inhibitor of Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6).
Introduction and Discovery
Tamnorzatinib (formerly ONO-7475) is an orally active, small molecule dual inhibitor of the AXL and MER receptor tyrosine kinases (RTKs)[1]. These kinases are members of the TAM (Tyro3, AXL, MER) family, which play crucial roles in various cellular processes, including proliferation, survival, migration, and immune regulation. Aberrant activation of AXL and MER signaling has been implicated in the progression of various cancers and the development of therapeutic resistance[2][3].
Developed by Ono Pharmaceutical, Tamnorzatinib emerged from research efforts to identify potent and selective inhibitors of the AXL/MER signaling axis as a novel therapeutic strategy in oncology[1][4]. The compound has been investigated in preclinical models and early-phase clinical trials for its potential in treating solid tumors and acute myeloid leukemia (AML)[5][6].
Chemical Synthesis
While a detailed, step-by-step protocol for the synthesis of Tamnorzatinib is not extensively detailed in publicly available literature, the chemical structure is known: N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide. The synthesis would likely involve a multi-step process culminating in the formation of the final amide bond. A general workflow for the synthesis of similar complex molecules is depicted below.
Mechanism of Action and Signaling Pathways
Tamnorzatinib exerts its anti-cancer effects by potently and selectively inhibiting the AXL and MER receptor tyrosine kinases[7][8].
The AXL/MER Signaling Axis
AXL and MER are activated by their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S[8]. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cancer cell survival, proliferation, migration, and invasion. Key downstream pathways activated by AXL and MER include:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.
-
RAS/RAF/MEK/ERK Pathway: Drives cell proliferation and differentiation.
-
JAK/STAT Pathway: Involved in cell growth, survival, and immune response.
-
NF-κB Pathway: Regulates inflammation, immunity, and cell survival.
The activation of these pathways contributes to an aggressive tumor phenotype and resistance to conventional therapies[3][9].
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Study of ONO-7475 in Patients With Acute Leukemias [clin.larvol.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Clinical Trial: NCT03176277 - My Cancer Genome [mycancergenome.org]
The Impact of Tilfrinib on Brk Kinase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effect of Tilfrinib on Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This compound has emerged as a potent and highly selective inhibitor of Brk, a non-receptor tyrosine kinase implicated in the progression of various cancers, most notably breast cancer. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing Brk kinase activity in the presence of this compound, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Inhibitory Potency
This compound demonstrates significant and specific inhibition of Brk kinase activity. The half-maximal inhibitory concentration (IC50) has been determined to be in the low nanomolar range, indicating a high-affinity interaction between the compound and the kinase.
| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |
| This compound | Brk (PTK6) | 3.15 | >1000-fold vs. other kinases | [1][2][3][4][5] |
Table 1: Inhibitory Activity of this compound against Brk Kinase. The data clearly indicates that this compound is a potent inhibitor of Brk. Its high selectivity suggests a favorable therapeutic window with potentially reduced off-target effects.
Brk Kinase Signaling Pathway
Brk is a non-receptor tyrosine kinase that plays a crucial role in intracellular signaling cascades downstream of growth factor receptors, such as the ErbB family.[6] Its activation leads to the phosphorylation of a variety of downstream substrates, influencing cellular processes like proliferation, survival, and migration.[6][7] Key substrates include Signal Transducers and Activators of Transcription (STATs), such as STAT3 and STAT5, the RNA-binding protein Sam68, and the focal adhesion-associated protein paxillin.[6] The signaling cascade initiated by Brk is a significant contributor to the malignant phenotype of certain cancer cells.[8][9]
Caption: Brk Kinase Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of this compound's inhibitory effect on Brk kinase activity can be achieved through various in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Brk Kinase Activity Assay (IC50 Determination)
This protocol is based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Brk enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the Brk enzyme, and the kinase substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (for the control) to the appropriate wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro Brk kinase activity assay.
Cell-Based Assay for Brk Activity
This protocol describes the assessment of this compound's effect on Brk activity within a cellular context by measuring the phosphorylation of a downstream substrate via Western Blot.
Materials:
-
Breast cancer cell line overexpressing Brk (e.g., T-47D, BT-20)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-Brk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total-STAT3) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Caption: Workflow for a cell-based assay to measure Brk kinase inhibition.
Conclusion
This compound is a potent and selective inhibitor of Brk kinase, a key player in cancer cell signaling. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other potential Brk inhibitors. The detailed protocols for both in vitro and cell-based assays, coupled with an understanding of the Brk signaling pathway, will be invaluable to researchers in the fields of oncology and drug discovery. The high selectivity of this compound for Brk over other kinases underscores its potential as a targeted therapeutic agent.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. BRK [1 - 451] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 3. promega.com [promega.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 5. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. BRK Kinase Enzyme System Application Note [promega.jp]
- 8. Discovery of 4-anilino α-carbolines as novel Brk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 4-anilino-α-carboline derivatives induce cell death in nonadhesive breast cancer cells through inhibition of Brk activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Tilfrinib in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilfrinib (also known as Compound 4f) is a potent and selective small molecule inhibitor of Breast Tumor Kinase (Brk), also identified as Protein Tyrosine Kinase 6 (PTK6). This technical guide provides an in-depth overview of the current preclinical data on this compound, detailing its mechanism of action, anti-proliferative and chemosensitizing effects, and the underlying signaling pathways. While clinical trial data for this compound is not yet publicly available, the existing preclinical evidence strongly supports its continued investigation as a potential therapeutic agent in oncology, particularly in combination with standard-of-care chemotherapies. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated molecular pathways to facilitate further research and development.
Introduction
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is associated with poorer patient outcomes.[1] PTK6 is implicated in various cellular processes that contribute to cancer progression, including proliferation, survival, migration, and resistance to therapy.[2][3] Its role in mediating advanced cancer phenotypes makes it an attractive target for therapeutic intervention.[4][5]
This compound has emerged as a potent and highly selective inhibitor of PTK6.[2] This guide will explore the therapeutic potential of this compound by examining its preclinical efficacy, detailing the experimental methodologies used for its evaluation, and visualizing its impact on key oncogenic signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency and Anti-Proliferative Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Brk/PTK6) | 3.15 nM | - | [2] |
| GI50 | 0.99 µM | MCF7 (Breast Cancer) | [6] |
| 1.02 µM | HS-578/T (Breast Cancer) | [6] | |
| 1.58 µM | BT-549 (Breast Cancer) | [6] |
Table 2: Chemosensitization Effect of this compound in Triple-Negative Breast Cancer (TNBC) Cells
| Chemotherapeutic Agent | Cell Line | Effect of this compound Combination | Reference |
| Doxorubicin | MDA-MB-231, MDA-MB-436 | Increased sensitivity | [1] |
| Paclitaxel | MDA-MB-231, MDA-MB-436 | Increased sensitivity | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of PTK6 kinase activity. PTK6 is a key signaling node that integrates signals from various growth factor receptors and cellular stress pathways to promote cancer cell proliferation, survival, and metastasis.
The Brk/PTK6 Signaling Pathway
PTK6 is activated downstream of multiple growth factor receptors and plays a crucial role in activating several oncogenic signaling cascades.[6] Key downstream effectors include STAT3, STAT5B, RhoA, and the Aryl Hydrocarbon Receptor (AhR).[5][7]
Modulation of ETV4-Mediated Signaling
Preclinical data indicates that this compound can inhibit the PTK6-mediated expression of genes induced by the transcription factor ETV4. ETV4 is known to promote tumor-associated neutrophil recruitment, lymphangiogenesis, and lymphatic metastasis. It has also been shown to promote cancer cell stemness by activating glycolysis and CXCR4-mediated Sonic Hedgehog (SHH) signaling.[6][8]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
Brk/PTK6 Kinase Inhibition Assay (IC50 Determination)
This protocol is based on a generic kinase assay kit designed to measure Brk/PTK6 activity.[7][9]
Methodology:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer, a solution of ATP, and a solution of a generic tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1).[9]
-
Master Mix: Create a master mix containing the kinase buffer, ATP, and substrate.
-
Plate Setup: Add the master mix to the wells of a 96-well plate. Add serially diluted this compound to the test wells and a diluent solution to the control wells.
-
Enzyme Addition: Thaw and dilute the recombinant Brk/PTK6 enzyme in 1x Kinase Assay Buffer.
-
Initiate Reaction: Add the diluted enzyme to the wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP. After a further incubation, add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (GI50) Assay
This protocol describes a general method for determining the 50% growth inhibition (GI50) concentration using a colorimetric assay such as the MTT assay.[10][11]
Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at an optimized density. Allow the cells to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. The GI50 value is determined by plotting the percentage of growth inhibition against the drug concentration.[10]
In Vivo Studies
A study utilizing a triple-negative breast cancer xenograft model demonstrated that while both kinase-inactive and wild-type Brk promoted tumor growth, the inhibition of Brk's kinase activity with this compound (Compound 4f) led to a significant sensitization of the tumor cells to standard chemotherapeutic agents like doxorubicin and paclitaxel.[1] This suggests that while this compound monotherapy may not be sufficient to halt tumor growth in vivo, its true therapeutic potential may lie in combination therapies.[1]
Clinical Development
As of the date of this document, there is no publicly available information regarding clinical trials of this compound. The compound appears to be in the preclinical stage of development.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of Brk/PTK6 with demonstrated anti-proliferative activity in breast cancer cell lines. The preclinical data strongly suggests a significant therapeutic potential for this compound, not as a standalone agent, but as a chemosensitizer in combination with standard-of-care cytotoxic agents in cancers where Brk/PTK6 is overexpressed, such as triple-negative breast cancer.
Future research should focus on:
-
In-depth in vivo studies to determine the optimal dosing and scheduling of this compound in combination with various chemotherapeutic agents.
-
Identification of predictive biomarkers for this compound sensitivity beyond Brk/PTK6 overexpression.
-
Exploration of this compound's efficacy in other cancer types where Brk/PTK6 signaling is implicated, such as colorectal cancer.[5]
-
Initiation of Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in cancer patients.
The continued investigation of this compound is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.
References
- 1. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ETV4 promotes breast cancer cell stemness by activating glycolysis and CXCR4-mediated sonic Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-Depth Technical Guide to the Structural Biology of Tilfrinib Binding to PTK6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in the progression of various cancers, including breast, ovarian, and prostate cancer. Its role in oncogenic signaling pathways has made it an attractive target for therapeutic intervention. Tilfrinib (formerly known as compound 4f) has emerged as a potent and selective inhibitor of PTK6. This technical guide provides a comprehensive overview of the structural biology governing the interaction between this compound and PTK6, intended for researchers, scientists, and drug development professionals. We delve into the quantitative binding data, detailed experimental methodologies for assessing this interaction, and the structural basis for this compound's inhibitory activity. Furthermore, we visualize the key signaling pathways and experimental workflows to provide a clear and concise understanding of the PTK6-Tilfrinib system.
Introduction to PTK6 and this compound
PTK6 is a 451-amino acid protein characterized by an N-terminal SH3 domain, an SH2 domain, and a C-terminal kinase (SH1) domain.[1] It functions downstream of several receptor tyrosine kinases, including ERBB2 (HER2) and MET, and plays a crucial role in activating key oncogenic signaling pathways involving STAT3, MAPK, RhoA, and AhR.[1] The overexpression of PTK6 in a high percentage of breast cancers, for instance, correlates with a poorer prognosis, highlighting its significance as a therapeutic target.
This compound is a 4-anilino α-carboline derivative that has demonstrated potent and selective inhibition of PTK6. Its discovery has paved the way for further investigation into the therapeutic potential of targeting PTK6 in various malignancies. Understanding the precise molecular interactions that govern this compound's binding to PTK6 is paramount for the rational design of next-generation inhibitors with improved efficacy and selectivity.
Quantitative Analysis of this compound-PTK6 Binding
The interaction between this compound and PTK6 has been quantified primarily through in vitro kinase assays, which measure the inhibitor's ability to block the catalytic activity of the enzyme. The most commonly reported metric is the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound (compound 4f) | PTK6 (Brk) | 3.15 | In vitro kinase assay | Mahmoud et al., 2014 |
Table 1: In vitro inhibitory activity of this compound against PTK6.
In addition to its high potency, this compound has been shown to exhibit over 1000-fold selectivity for PTK6 over a panel of other kinases, underscoring its potential as a targeted therapeutic agent.[2]
Structural Basis of Inhibitor Binding to PTK6
While a co-crystal structure of this compound specifically bound to PTK6 is not publicly available, the crystal structures of PTK6 in its apo form and in complex with other small molecule inhibitors provide invaluable insights into the architecture of the ATP-binding pocket and the likely binding mode of this compound.
The kinase domain of PTK6 adopts a canonical two-lobed structure. The ATP-binding site is located in the cleft between the N- and C-lobes. Key residues in the hinge region, the DFG motif, and the activation loop play critical roles in inhibitor binding and the regulation of kinase activity.
Analysis of PTK6 co-crystal structures with Type I and Type II inhibitors reveals the conformational flexibility of the kinase domain.[3][4] Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors stabilize the inactive "DFG-out" conformation. Given the 4-anilino-α-carboline scaffold of this compound, it is likely to bind in the ATP pocket, forming hydrogen bonds with the hinge region backbone and making key interactions with residues such as the gatekeeper methionine. The anilino moiety is expected to occupy the hydrophobic pocket adjacent to the hinge.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound-PTK6 binding.
Recombinant PTK6 Expression and Purification
A generic protocol for the expression and purification of the PTK6 kinase domain for structural and biochemical studies is outlined below. This protocol is based on established methods for recombinant protein production in E. coli.
Workflow for Recombinant PTK6 Production
Caption: Workflow for recombinant PTK6 expression and purification.
-
Cloning: The human PTK6 kinase domain (amino acids ~191-445) is amplified by PCR and cloned into a suitable bacterial expression vector, often containing an N-terminal His6-tag for affinity purification.
-
Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer.
-
Cell lysis is performed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA).
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The His-tagged PTK6 is eluted with a buffer containing a high concentration of imidazole.
-
(Optional) The affinity tag is cleaved using a specific protease (e.g., TEV protease).
-
A final polishing step is performed using size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
-
In Vitro Kinase Assay for IC50 Determination
The following protocol describes a general method for determining the IC50 of an inhibitor against PTK6, based on common kinase assay principles.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro PTK6 kinase assay.
-
Reagents: Recombinant PTK6, a suitable substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1), ATP, and serial dilutions of this compound are prepared in an appropriate kinase assay buffer.
-
Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a 96- or 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped, typically by the addition of a solution containing EDTA to chelate Mg2+, which is required for kinase activity.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA using a phosphotyrosine-specific antibody or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Protein Crystallization and Structure Determination
The following is a generalized protocol for the crystallization of the PTK6 kinase domain, based on the successful crystallization of PTK6 with other inhibitors.[3]
Workflow for PTK6 Crystallization
Caption: Workflow for PTK6 crystallization and structure determination.
-
Protein Preparation: Highly pure and concentrated PTK6 kinase domain is prepared as described in section 4.1.
-
Complex Formation: The protein is incubated with a molar excess of this compound.
-
Crystallization Screening: The PTK6-Tilfrinib complex is screened against a wide range of crystallization conditions using vapor diffusion (sitting or hanging drop) or microbatch methods. A reported successful crystallization condition for a PTK6-inhibitor complex is 1.25 M NaH2PO4, 0.9 M K2HPO4, 0.2 M LiSO4, pH 5.5.[3]
-
Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.
-
Data Collection: Crystals are harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The crystal structure is solved using molecular replacement, and the model is refined against the diffraction data.
PTK6 Signaling Pathways
PTK6 is a key node in several signaling pathways that are frequently dysregulated in cancer. Understanding these pathways provides context for the therapeutic rationale of PTK6 inhibition.
Upstream Activation of PTK6
PTK6 is activated by upstream receptor tyrosine kinases, placing it at a critical juncture in growth factor signaling.
Caption: Upstream activation of PTK6 by receptor tyrosine kinases.
Downstream PTK6 Signaling
Activated PTK6 phosphorylates a variety of downstream substrates, leading to the activation of multiple signaling cascades that promote cell proliferation, survival, and migration.
Caption: Key downstream signaling pathways regulated by PTK6.
Conclusion
This compound is a potent and selective inhibitor of PTK6 with significant potential for the treatment of cancers driven by aberrant PTK6 activity. This technical guide has provided a comprehensive overview of the structural and biochemical basis of its interaction with PTK6. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate this important therapeutic target. Future studies focused on obtaining a co-crystal structure of this compound with PTK6 will be instrumental in elucidating the precise binding mode and will undoubtedly facilitate the structure-based design of even more potent and selective next-generation inhibitors.
References
- 1. Putting the BRK on breast cancer: From molecular target to therapeutics [thno.org]
- 2. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 3. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tilfrinib in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). With a half-maximal inhibitory concentration (IC50) of 3.15 nM for Brk, this compound presents a promising candidate for targeted therapy in breast cancer, where Brk is frequently overexpressed.[1][2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in breast cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| MCF7 | Luminal A | Sulforhodamine B (SRB) | GI50 | Not Specified | 0.99 µM | [2] |
| HS-578/T | Triple-Negative | Sulforhodamine B (SRB) | GI50 | Not Specified | 1.02 µM | [2] |
| BT-549 | Triple-Negative | Sulforhodamine B (SRB) | GI50 | Not Specified | 1.58 µM | [2] |
Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of Brk/PTK6, a non-receptor tyrosine kinase. Brk/PTK6 is implicated in several signaling pathways that drive cancer cell proliferation, survival, and migration. Upon activation by upstream signals, such as growth factor receptors (e.g., EGFR, HER2), Brk/PTK6 phosphorylates a variety of downstream substrates. This leads to the activation of key oncogenic pathways including the Ras/Raf/MAPK cascade, the PI3K/Akt signaling axis, and the STAT3 pathway, all of which are crucial for breast cancer progression.
References
Application Notes and Protocols for Tilfrinib in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6), in various cell-based assays. The provided methodologies are designed to guide researchers in assessing the anti-proliferative, pro-apoptotic, and anti-migratory effects of this compound, as well as its direct impact on PTK6 kinase activity and cell cycle progression.
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor that selectively targets the kinase activity of PTK6 with high potency (IC50 = 3.15 nM).[1][2][3] PTK6 is a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, survival, and migration. Its overexpression and hyperactivity are associated with several cancers. This compound's inhibitory action on PTK6 can modulate downstream signaling pathways, leading to anti-tumor effects.
Caption: this compound inhibits PTK6, blocking downstream signaling and promoting apoptosis.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound (GI50 values)
| Cell Line | Cancer Type | GI50 (µM) | Assay Method |
| MCF7 | Breast Cancer | 0.99 | Sulforhodamine B (SRB) |
| HS-578/T | Breast Cancer | 1.02 | Not Specified |
| BT-549 | Breast Cancer | 1.58 | Not Specified |
| PC9 | Lung Adenocarcinoma | ~5 (IC50) | CCK-8 |
| NCI-H1975 | Lung Adenocarcinoma | ~10 (IC50) | CCK-8 |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Brk/PTK6 | 3.15 |
Experimental Protocols
Cell Proliferation and Viability Assays
Two common methods for assessing the effect of this compound on cell proliferation and viability are the Cell Counting Kit-8 (CCK-8) assay and the Sulforhodamine B (SRB) assay.
This colorimetric assay measures cell viability based on the bioreduction of WST-8 by cellular dehydrogenases.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.
Caption: Workflow for the CCK-8 cell viability assay.
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 5, 10, 20 µM) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
PTK6 Kinase Activity and Downstream Signaling (Western Blot)
Western blotting can be used to assess the phosphorylation status of PTK6 (autophosphorylation) and its downstream targets.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PTK6, total PTK6, and relevant downstream targets overnight at 4°C. Use β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro PTK6 Kinase Assay
This assay directly measures the inhibitory effect of this compound on PTK6 kinase activity.
Protocol (General):
-
Reaction Setup: In a microplate, combine recombinant human PTK6 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and a kinase buffer containing ATP and MgCl₂.
-
This compound Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as an ELISA-based format with a phospho-specific antibody or a radiometric assay measuring the incorporation of ³²P-ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining can be used to determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive framework for investigating the cellular effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The potent and selective nature of this compound makes it a valuable tool for studying the role of PTK6 in cancer biology and for the development of novel therapeutic strategies.
References
Application Notes and Protocols: Determining the Optimal Concentration of Tilfrinib for the MCF7 Cell Line
For Research Use Only.
Introduction
Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4][5] PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of invasive breast cancers and is associated with poorer patient outcomes.[6][7] Its overexpression has been linked to increased cell proliferation, migration, and survival, making it a compelling target for therapeutic intervention in breast cancer.[4][6] The MCF7 cell line is a widely used in vitro model for luminal A breast cancer, expressing estrogen receptors and retaining many characteristics of differentiated mammary epithelium. This document provides detailed protocols to determine the optimal concentration of this compound for inhibiting proliferation and inducing cytotoxic effects in the MCF7 cell line.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity against its target and the MCF7 cell line. This data is crucial for designing experiments to determine the optimal working concentration.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Brk/PTK6 | 3.15 nM | [1][2][3][4][5] |
| GI50 | MCF7 Cells | 0.99 µM | [3] |
Note: The IC50 (half-maximal inhibitory concentration) reflects the potency of this compound against its direct molecular target, Brk/PTK6. The GI50 (half-maximal growth inhibition) indicates the concentration required to inhibit the proliferation of MCF7 cells by 50% and serves as a critical reference point for determining the optimal experimental concentration range.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of Brk/PTK6. Brk/PTK6 is implicated in the activation of several downstream signaling pathways that promote cancer cell proliferation, survival, and migration. In breast cancer cells, Brk/PTK6 has been shown to modulate the PI3K/Akt and MAPK signaling pathways.[6] Inhibition of Brk/PTK6 by this compound is expected to downregulate these pro-survival pathways, leading to decreased cell viability.
Figure 1: Proposed signaling pathway of this compound in MCF7 cells.
Experimental Workflow
The following diagram outlines the general workflow for determining the optimal concentration of this compound in MCF7 cells.
References
- 1. Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Tilfrinib Treatment Protocol for In Vivo Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilfrinib, also known as compound 4f, is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also designated as Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4][5][6][7][8][9][10][11][12] PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is associated with poorer patient outcomes.[3][4] Its involvement in critical cancer-promoting signaling pathways makes it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the in vivo use of this compound in mouse models, based on available preclinical data.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the kinase activity of PTK6/Brk.[1][2][3][4][5][6][7][8][9][10][11][12] PTK6 is a key downstream effector of several receptor tyrosine kinases (RTKs), including EGFR, HER2, and MET. Upon activation by these upstream signals, PTK6 phosphorylates a range of downstream substrates, thereby activating multiple oncogenic signaling cascades. Key pathways modulated by PTK6 include the STAT3, AKT, and MAPK (ERK) pathways, which are crucial for cell proliferation, survival, migration, and invasion. By inhibiting PTK6, this compound effectively downregulates these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
PTK6/Brk Signaling Pathway
Caption: PTK6/Brk signaling cascade and the inhibitory action of this compound.
In Vivo Treatment Protocol for Mouse Models
While specific in vivo monotherapy data for this compound is limited in publicly available literature, a general protocol can be established based on its known properties and standard practices for similar tyrosine kinase inhibitors. The following protocol is a recommended starting point for efficacy studies in xenograft mouse models.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
Materials and Reagents
-
This compound (Compound 4f)
-
Vehicle components:
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Cancer cell lines (e.g., MDA-MB-231, MCF7 for breast cancer; UM-UC-3 for bladder cancer)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Standard cell culture and animal handling equipment
Protocol for this compound Formulation and Administration
1. This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
2. Working Solution Preparation (prepare fresh daily):
-
A recommended vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
To prepare 1 mL of the working solution, add the components sequentially:
-
Start with the required volume of this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix until a clear solution is formed.
-
-
The final concentration of the working solution should be calculated based on the desired dosage and the average weight of the mice.
3. Animal Model and Tumor Implantation:
-
For a breast cancer model, implant human breast cancer cells (e.g., 1 x 10^6 to 5 x 10^6 MDA-MB-231 or MCF7 cells) subcutaneously or into the mammary fat pad of female immunocompromised mice.
-
For a bladder cancer model, orthotopic implantation of human bladder cancer cells (e.g., UM-UC-3) into the bladder wall is recommended to mimic the tumor microenvironment.
-
Monitor tumor growth regularly using calipers.
4. Treatment Schedule:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control (vehicle only) and treatment groups.
-
Based on protocols for other tyrosine kinase inhibitors, a starting dosage for this compound could be in the range of 25-50 mg/kg, administered daily via oral gavage.
-
The treatment should continue for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
-
Monitor tumor volume and body weight 2-3 times per week.
Data Presentation
The following tables summarize the in vitro anti-proliferative activity of this compound. In vivo efficacy data is not yet available in the public domain.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MCF7 | Breast Cancer | 0.99[3] |
| HS-578/T | Breast Cancer | 1.02[3] |
| BT-549 | Breast Cancer | 1.58[3] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| Brk/PTK6 | 3.15[3] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
After a specified incubation period (e.g., 72 hours), add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.
2. Western Blot Analysis for Target Modulation:
-
Treat cancer cells with this compound or vehicle for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of PTK6 downstream targets (e.g., p-STAT3, STAT3, p-AKT, AKT).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
This analysis will confirm the on-target effect of this compound by assessing the inhibition of downstream signaling.
3. Tumor Growth Inhibition (TGI) Study in Xenograft Models:
-
Follow the in vivo treatment protocol outlined above.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
This compound is a promising targeted therapy for cancers that overexpress PTK6/Brk. The protocols and application notes provided here offer a framework for conducting preclinical in vivo studies to evaluate its efficacy. Further studies are warranted to establish optimal dosing and treatment schedules and to explore its potential in combination with other anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-anilino α-carbolines as novel Brk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Novel 4-anilino-α-carboline derivatives induce cell death in nonadhesive breast cancer cells through inhibition of Brk activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Browse all Products Alphabetically | Selleckchem.com [selleck.cn]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Tilfrinib Administration in Xenograft Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), a non-receptor tyrosine kinase implicated in the progression of breast cancer.[1][2][3] Overexpressed in a significant percentage of breast tumors, Brk/PTK6 is a compelling target for therapeutic intervention.[4][5] These application notes provide a comprehensive overview of the conceptual framework and generalized protocols for evaluating the efficacy of this compound in preclinical xenograft models of breast cancer. While specific in vivo data for this compound in breast cancer xenograft models is not available in the public domain, this document outlines the established methodologies for such studies based on the known mechanism of Brk/PTK6 and standard practices in preclinical oncology research.
Introduction
Breast Tumor Kinase (Brk/PTK6) is a key signaling node in breast cancer, downstream of major receptor tyrosine kinases such as EGFR and HER2.[6][7] Its activation contributes to increased cell proliferation, migration, and survival.[4][8][9] this compound has been identified as a highly selective inhibitor of Brk/PTK6 with an IC50 of 3.15 nM, demonstrating anti-proliferative effects in various breast cancer cell lines in vitro.[2] Preclinical evaluation in xenograft models is a critical step in the development of targeted therapies like this compound to assess in vivo efficacy, establish pharmacokinetic and pharmacodynamic relationships, and identify potential biomarkers of response.
Brk/PTK6 Signaling Pathway
The signaling cascade initiated by Brk/PTK6 is complex and involves the activation of several downstream pathways crucial for cancer progression. Understanding this pathway is essential for interpreting the effects of this compound.
Experimental Protocols
The following protocols are generalized templates for conducting a breast cancer xenograft study to evaluate a Brk/PTK6 inhibitor like this compound. These should be adapted based on the specific breast cancer cell line, animal model, and formulation of the therapeutic agent.
Cell Culture
-
Cell Line Selection: Choose a human breast cancer cell line with documented high expression of Brk/PTK6 (e.g., MDA-MB-231, T47D).
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Routinely check cell viability using methods like Trypan Blue exclusion. Ensure viability is >95% before implantation.
Animal Model
-
Animal Strain: Use immunodeficient mice, such as NOD/SCID or athymic nude mice (nu/nu), to prevent rejection of human tumor xenografts.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House mice in sterile conditions with ad libitum access to food and water.
Xenograft Implantation
-
Cell Preparation: Harvest cultured breast cancer cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a sterile, serum-free medium or Matrigel solution at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.
This compound Administration (Hypothetical Protocol)
Note: The following is a hypothetical protocol as no specific in vivo administration data for this compound in breast cancer xenografts is publicly available. A formulation and dose-finding study would be a prerequisite for a definitive protocol.
-
Formulation: Based on its solubility, this compound could potentially be formulated in a vehicle such as DMSO and further diluted in a solution like saline or polyethylene glycol (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing:
-
Dose Levels: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). Hypothetical dose levels could range from 10 mg/kg to 100 mg/kg.
-
Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for small molecule inhibitors.
-
Frequency: Daily administration is a typical starting point for kinase inhibitors.
-
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Endpoint Criteria: Euthanize animals when tumors reach a predetermined size (e.g., >1500 mm³), show signs of ulceration, or if the animal exhibits significant weight loss or signs of distress.
-
Tissue Collection: At the end of the study, collect tumors and major organs for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment and control groups.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | p.o. | 1250 ± 150 | - |
| This compound | 25 | p.o. | 750 ± 110 | 40 |
| This compound | 50 | p.o. | 400 ± 80 | 68 |
| This compound | 100 | p.o. | 250 ± 60 | 80 |
Table 2: Hypothetical Animal Model and Dosing Regimen
| Parameter | Description |
| Animal Model | |
| Species/Strain | Mouse / NOD SCID |
| Age/Weight | 6-8 weeks / 20-25 g |
| Cell Line | |
| Name | MDA-MB-231 (Triple-Negative Breast Cancer) |
| Number of Cells Injected | 5 x 10^6 |
| Implantation Site | Subcutaneous, right flank |
| Treatment | |
| Compound | This compound |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Dosing Schedule | Daily |
| Administration Route | Oral Gavage |
| Treatment Duration | 21 days |
Conclusion
While the direct in vivo efficacy of this compound in breast cancer xenograft models awaits publication, its potent and selective inhibition of Brk/PTK6 makes it a promising candidate for further preclinical development. The protocols and frameworks provided here offer a robust starting point for researchers to design and execute studies to evaluate this compound's therapeutic potential in relevant animal models of breast cancer. Careful study design, including appropriate cell line selection, dose-finding, and endpoint analysis, will be crucial in elucidating the in vivo activity of this targeted agent.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of protein tyrosine kinase 6 (PTK6) on human epidermal growth factor receptor (HER) signalling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Putting the BRK on breast cancer: From molecular target to therapeutics [thno.org]
- 9. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PTK6 Phosphorylation Following Tilfrinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of Protein Tyrosine Kinase 6 (PTK6) phosphorylation status in response to treatment with Tilfrinib, a potent and selective PTK6 inhibitor. This document includes an overview of the PTK6 signaling pathway, a summary of this compound's effect on PTK6 phosphorylation, a detailed protocol for Western blot analysis, and visual representations of the signaling pathway and experimental workflow.
Introduction to PTK6 and this compound
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is implicated in the progression of various other cancers.[1][2] PTK6 is involved in multiple signaling pathways that regulate cell proliferation, survival, and migration.[3][4] It functions downstream of several receptor tyrosine kinases, including EGFR, ERBB2, and MET.[5] PTK6 activation involves autophosphorylation at specific tyrosine residues, such as Tyr-342, which is critical for its kinase activity.[6][7]
This compound has been identified as a potent and selective inhibitor of PTK6 with an IC50 value of 3.15 nM.[4][8] By inhibiting the kinase activity of PTK6, this compound can modulate downstream signaling pathways, making it a promising candidate for targeted cancer therapy.[2] Western blotting is a key technique to assess the efficacy of this compound by directly measuring the phosphorylation state of PTK6.
Data Presentation: Effect of this compound on PTK6 Phosphorylation
The following table summarizes representative quantitative data illustrating the dose-dependent effect of this compound on PTK6 phosphorylation at its activating residue (pY342) in a relevant cancer cell line. Data is expressed as a percentage of phosphorylated PTK6 relative to the total PTK6, normalized to the untreated control.
| This compound Concentration (nM) | Incubation Time (hours) | Cell Line | % pPTK6 (Y342) / Total PTK6 (Normalized to Control) |
| 0 (Vehicle Control) | 24 | Breast Cancer (e.g., T47D) | 100% |
| 1 | 24 | Breast Cancer (e.g., T47D) | 85% |
| 10 | 24 | Breast Cancer (e.g., T47D) | 50% |
| 100 | 24 | Breast Cancer (e.g., T47D) | 15% |
| 1000 | 24 | Breast Cancer (e.g., T47D) | <5% |
Note: This table presents expected results based on the known potency of this compound. Actual values may vary depending on the specific cell line and experimental conditions. A study has shown that this compound at a concentration of 20 µM for 36 hours effectively inhibits PTK6.[4][9]
Signaling Pathway and Experimental Workflow
To visually represent the key processes, the following diagrams have been generated.
Caption: PTK6 Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., T47D, BT-474 for breast cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Cell Starvation (Optional): Once cells reach the desired confluency, you may serum-starve the cells for 12-24 hours to reduce basal levels of kinase activity.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[8] From this stock, prepare serial dilutions in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
Protein Extraction
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors immediately before use.[10] This is critical to preserve the phosphorylation state of PTK6.[10]
-
Cell Lysis: Place the culture plates on ice. Aspirate the media and wash the cells once with ice-cold PBS.
-
Lysate Collection: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[13] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-PTK6 (Y342) or mouse anti-total-PTK6) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Signal Visualization: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing (Optional): To detect total PTK6 on the same membrane, the membrane can be stripped of the phospho-specific antibody and then re-probed with an antibody against total PTK6.
Data Analysis
-
Image Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities for both phosphorylated PTK6 (pPTK6) and total PTK6.
-
Normalization: For each sample, normalize the pPTK6 band intensity to the corresponding total PTK6 band intensity.
-
Relative Quantification: Express the normalized pPTK6 levels as a percentage of the vehicle-treated control to determine the dose-dependent inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signaling by PTK6 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. This compound | Brk/PTK6抑制剂 | MCE [medchemexpress.cn]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell Viability Assay Using Tilfrinib on HS-578T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1] This non-receptor tyrosine kinase is overexpressed in a high percentage of invasive breast cancers and its activity is linked to increased cell proliferation, survival, and migration.[2][3] The HS-578T cell line, derived from a human breast carcinoma, is a valuable model for studying triple-negative breast cancer (TNBC), an aggressive subtype of the disease. These application notes provide a detailed protocol for assessing the effect of this compound on the viability of HS-578T cells using a colorimetric MTT assay.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. A decrease in absorbance in this compound-treated cells compared to untreated controls indicates a reduction in cell viability.
Data Presentation
This compound Activity on HS-578T Cells
The anti-proliferative activity of this compound on the HS-578T cell line has been previously reported, with a Growth Inhibition 50 (GI50) value of 1.02 µM.[4]
| Compound | Cell Line | Assay Type | Endpoint | Reported GI50 (µM) |
| This compound | HS-578T | Proliferation | Growth Inhibition | 1.02 |
Representative Dose-Response Data
The following table presents a representative dataset for the percentage of cell viability of HS-578T cells treated with various concentrations of this compound for 72 hours, as determined by an MTT assay. This data is illustrative and serves as a template for expected results.
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.07 | 94.4 |
| 0.5 | 0.85 ± 0.06 | 68.0 |
| 1.0 | 0.63 ± 0.05 | 50.4 |
| 5.0 | 0.28 ± 0.03 | 22.4 |
| 10.0 | 0.15 ± 0.02 | 12.0 |
| 50.0 | 0.08 ± 0.01 | 6.4 |
Mandatory Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound's inhibitory action.
Experimental Workflow
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Investigating the Inhibitory Effect of Tilfrinib on BT-549 Breast Cancer Cell Migration
For Research Use Only.
Abstract
This application note provides detailed protocols to investigate the effect of Tilfrinib, a potent and selective Breast Tumor Kinase (Brk/PTK6) inhibitor, on the migration of the triple-negative breast cancer (TNBC) cell line, BT-549. Due to their highly invasive nature, BT-549 cells serve as a valuable model for studying cancer metastasis.[1] this compound has demonstrated anti-proliferative activity against BT-549 cells.[2] This document outlines the necessary experimental procedures, including wound healing and transwell migration assays, to elucidate the potential anti-migratory effects of this compound. Additionally, a proposed signaling pathway for this compound's action in BT-549 cells is presented to guide further mechanistic studies.
Introduction
The BT-549 cell line, derived from a human ductal carcinoma, is a well-established model for studying triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted therapies.[1] A key characteristic of metastatic cancer cells is their migratory and invasive capability. This compound is a selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), with an IC50 of 3.15 nM.[3] PTK6 is a non-receptor tyrosine kinase implicated in the pathogenesis of several cancers, including breast cancer.[4] this compound has been shown to inhibit the proliferation of BT-549 cells with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 1.58 µM.[2] This application note provides protocols to investigate the hypothesis that this compound also inhibits BT-549 cell migration.
Data Presentation
The following tables outline the known activity of this compound and the characteristics of the BT-549 cell line.
Table 1: this compound Activity Profile
| Parameter | Value | Cell Line(s) | Reference |
| Target | Brk/PTK6 | - | [3] |
| IC50 | 3.15 nM | - | [3] |
| GI50 (Anti-proliferative) | 1.58 µM | BT-549 | [2] |
| GI50 (Anti-proliferative) | 0.99 µM | MCF7 | [2] |
| GI50 (Anti-proliferative) | 1.02 µM | Hs-578T | [2] |
Table 2: BT-549 Cell Line Characteristics
| Parameter | Description | Reference |
| Origin | Human Breast Ductal Carcinoma | [1] |
| Age and Ethnicity of Donor | 72-year-old Caucasian female | [1] |
| Subtype | Triple-Negative (ER-, PR-, HER2-) | [1] |
| Key Features | Highly invasive, epithelial morphology | [1] |
| Doubling Time | Approximately 51-54 hours | [5] |
Proposed Signaling Pathway for Investigation
The following diagram illustrates a hypothetical signaling pathway through which this compound may inhibit BT-549 cell migration by targeting PTK6. PTK6 can influence downstream effectors involved in cytoskeletal rearrangement and cell motility.
References
- 1. BT-549 Cells [cytion.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 4. Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line BT-549 (CVCL_1092) [cellosaurus.org]
Application of Tilfrinib in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional 2D cell cultures. These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), has demonstrated anti-proliferative activity in various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models to evaluate its anti-cancer efficacy.
Mechanism of Action of this compound
This compound selectively inhibits the tyrosine kinase activity of Brk/PTK6.[1][2][3] PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and other solid tumors, where its expression is often correlated with poorer patient outcomes. The signaling pathways influenced by Brk/PTK6 are involved in promoting cancer cell proliferation, survival, and migration.[4][5] By inhibiting PTK6, this compound is expected to disrupt these oncogenic signaling cascades.
Data Presentation
While specific quantitative data for this compound in 3D tumor spheroid models is not yet widely published, the following tables provide an illustrative summary of expected data based on its known potency in 2D cultures and the typical behavior of kinase inhibitors in 3D models. Researchers should generate their own data following the provided protocols.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (Brk/PTK6) | 3.15 nM | N/A (Biochemical Assay) | [1][2][3] |
| GI50 (2D Culture) | 0.99 µM | MCF7 (Breast Cancer) | [2] |
| GI50 (2D Culture) | 1.02 µM | HS-578/T (Breast Cancer) | [2] |
| GI50 (2D Culture) | 1.58 µM | BT-549 (Breast Cancer) | [2] |
Table 2: Hypothetical Efficacy of this compound in 3D Tumor Spheroid Models
| Cancer Type | Cell Line | Assay | Expected IC50 / Effect |
| Breast Cancer | MCF7 | Spheroid Growth Inhibition | 1-10 µM |
| Breast Cancer | T47D | Spheroid Viability (ATP Assay) | 5-25 µM |
| Bladder Cancer | UM-UC-3 | Spheroid Invasion Assay | Reduction in invasion at 10-20 µM |
Note: IC50 values in 3D cultures are often higher than in 2D cultures due to limited drug penetration and the presence of quiescent cells within the spheroid core.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in 3D tumor spheroid models.
Protocol 1: 3D Tumor Spheroid Formation
Materials:
-
Cancer cell line of interest (e.g., MCF7, T47D)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Protocol 2: Spheroid Growth Inhibition Assay
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Microplate reader with imaging capabilities or an inverted microscope with a camera
Procedure:
-
After spheroid formation (Day 3-4), prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.
-
Capture brightfield images of the spheroids at Day 0 (before treatment) and at subsequent time points (e.g., every 48 hours for 7-10 days).
-
Measure the diameter of the spheroids from the captured images using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (diameter)^3.
-
Normalize the spheroid volume at each time point to the initial volume at Day 0.
-
Plot the relative spheroid growth over time for each this compound concentration and the vehicle control to determine the growth inhibition.
Protocol 3: Spheroid Viability Assay (ATP-based)
Materials:
-
Treated tumor spheroids (from Protocol 2)
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
At the end of the treatment period (e.g., Day 7 or 10), allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of medium in the well).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to lyse the spheroids and release ATP.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer.
-
Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
-
Plot the viability data against the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the Brk/PTK6 signaling pathway.
Caption: Experimental workflow for testing this compound in 3D spheroids.
Caption: Structure of a tumor spheroid with drug penetration gradients.
References
- 1. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
Troubleshooting & Optimization
Potential off-target effects of Tilfrinib in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Tilfrinib in kinase assays. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific experimental challenges.
This compound Kinase Selectivity Profile
This compound (also known as ONO-7475) is a potent inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), with an IC50 value of approximately 3.15 nM. While it is reported to be highly selective, profiling against a panel of 60 tyrosine kinases has identified several off-target kinases. At a concentration of 100 nM, this compound inhibited 8 of the 60 kinases by more than 50%. The primary off-targets identified are AXL and MER, members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.
Quantitative Kinase Inhibition Data for this compound (ONO-7475)
The following table summarizes the inhibitory activity of this compound against its primary target (Brk/PTK6) and key off-target kinases. This data is compiled from cell-based and biochemical assays.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Brk (PTK6) | 3.15 | Biochemical | [1][2][3] |
| AXL | 0.7 | Cell-based | [4][1][2][3] |
| MER | 1.0 | Cell-based | [2][3] |
| FLT3 | 147 | Cell-based | |
| TYRO3 | Data not available | Cell-based | [4][1] |
| TrkB | Data not available | Cell-based | [4][1] |
| EphB2 | Data not available | Cell-based | [4][1] |
| PDGFRA | Data not available | Cell-based | [4][1] |
| TrkA | Data not available | Cell-based | [4][1] |
| TrkC | Data not available | Cell-based | [4][1] |
Note: Specific IC50 values for TYRO3, TrkB, EphB2, PDGFRA, TrkA, and TrkC were not publicly available in the reviewed literature, though they were identified as being inhibited by >50% at 100 nM.
Signaling Pathway Considerations
This compound's on-target activity against Brk and its significant off-target activity against AXL and MER can impact multiple signaling pathways involved in cell proliferation, survival, and migration. Researchers should consider these pathways when interpreting experimental results.
Caption: this compound's on-target and off-target inhibition pathways.
Experimental Protocols
Detailed methodologies for common kinase assays are provided below. These can be adapted for use with this compound.
Adapta™ Universal Kinase Assay (TR-FRET)
The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects the formation of ADP, a common product of kinase reactions.
Principle: A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal.
General Protocol:
-
Reaction Setup: In a suitable microplate, add the kinase, substrate, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add the Adapta™ detection solution containing the Eu-labeled anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction.
-
Equilibration: Incubate for 15-30 minutes at room temperature.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the IC50 value.
Caption: Workflow for the Adapta™ Universal Kinase Assay.
Fluorescence Polarization (FP) Kinase Assay
FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.
Principle: A fluorescently labeled phosphopeptide (tracer) binds to a phosphospecific antibody. The product of the kinase reaction (unlabeled phosphopeptide) competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization.
General Protocol:
-
Kinase Reaction: Perform the kinase reaction as described for the Adapta™ assay.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: Add a mixture of the phosphospecific antibody and the fluorescently labeled tracer peptide.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the this compound concentration to determine the IC50.
Troubleshooting Guide
Q1: My IC50 value for this compound against Brk is significantly higher than the reported 3.15 nM.
-
A1: Check ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. A higher ATP concentration will lead to a higher apparent IC50. Ensure your ATP concentration is at or below the Km for the kinase.
-
A2: Verify Enzyme Activity: The specific activity of your Brk enzyme preparation may be lower than expected. Confirm the enzyme's activity using a control substrate and a known inhibitor.
-
A3: Review Assay Conditions: Ensure that the buffer components (e.g., pH, salt concentration, detergents) are optimal for Brk activity and do not interfere with this compound.
-
A4: Solubility of this compound: this compound is soluble in DMSO. Ensure that the final DMSO concentration in your assay is consistent across all wells and is not affecting enzyme activity.
Q2: I am seeing significant inhibition of a kinase that is not a known off-target of this compound.
-
A1: Consider Assay Artifacts: Some compounds can interfere with the detection method. For fluorescence-based assays, check for autofluorescence or quenching by this compound at the concentrations used. Run a control without the kinase to assess this.
-
A2: Promiscuous Inhibition: At high concentrations, many kinase inhibitors can exhibit non-specific inhibition. Determine if the inhibition is dose-dependent and if the IC50 is significantly higher than for known targets.
-
A3: Purity of this compound: Verify the purity of your this compound sample, as impurities could be responsible for the observed off-target activity.
Q3: My assay results show high variability between replicate wells.
-
A1: Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, inhibitor, and ATP.
-
A2: Incomplete Mixing: Mix the contents of the wells thoroughly after each addition, but avoid introducing bubbles.
-
A3: Plate Edge Effects: Temperature and evaporation gradients can occur at the edges of the plate. Avoid using the outermost wells for critical measurements or ensure proper plate sealing and incubation.
-
A4: Reagent Stability: Ensure that all reagents, particularly the kinase and ATP, have been stored correctly and have not undergone multiple freeze-thaw cycles.
Caption: Logic diagram for troubleshooting common kinase assay issues.
Frequently Asked Questions (FAQs)
Q: What is the primary on-target for this compound? A: The primary target of this compound is Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).
Q: What are the most potent known off-targets for this compound? A: The most potent known off-targets are AXL and MER, with IC50 values of 0.7 nM and 1.0 nM, respectively, in cell-based assays.
Q: How was the off-target profile of this compound determined? A: The off-target profile was determined by screening this compound (as ONO-7475) against a panel of 60 tyrosine kinases in a cell-based assay.
Q: Should I be concerned about the off-target effects of this compound in my cell-based experiments? A: Yes, especially if your cells express high levels of AXL or MER. The potent inhibition of these kinases by this compound could lead to biological effects that are independent of its action on Brk. It is recommended to assess the expression levels of AXL and MER in your experimental system.
Q: Can I use this compound as a selective Brk inhibitor? A: While this compound is potent against Brk, its high potency against AXL and MER means it cannot be considered a completely selective Brk inhibitor, especially in cellular contexts where AXL and MER are expressed. The interpretation of results should account for the inhibition of these off-targets.
Q: Where can I find more detailed information on the kinase selectivity screen of this compound (ONO-7475)? A: The detailed kinase selectivity data can be found in the supplementary materials of the publication by Okura et al. in Clinical Cancer Research, 2020.
References
- 1. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Brigatinib, a newly discovered AXL inhibitor, suppresses AXL-mediated acquired resistance to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
How to minimize Tilfrinib precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize Tilfrinib precipitation in aqueous solutions during experiments.
Troubleshooting Guides
Issue: this compound is precipitating out of my aqueous solution.
Precipitation of this compound from aqueous solutions is a common challenge due to its low water solubility. The following steps can be taken to troubleshoot and prevent this issue.
1. Initial Solvent and Stock Solution Preparation:
This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[1][2] It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into your aqueous experimental medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most effective solvent for this compound.[1][2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO) to minimize the volume of organic solvent added to your final aqueous solution.
-
Proper Dissolution: Ensure this compound is fully dissolved in the organic solvent before any dilution. Sonication or gentle warming (to 37°C) can aid in dissolution.[2]
Solubility of this compound in Organic Solvents
| Solvent | Maximum Concentration |
| DMSO | Up to 125 mg/mL (454.05 mM)[3] |
| DMSO | Soluble to 100 mM |
| DMSO | 23 mg/mL[1] |
| Ethanol | 13 mg/mL[1] |
2. Co-solvents and Formulation Excipients:
For in vivo studies or cell-based assays where high concentrations of DMSO may be toxic, co-solvents and other excipients are necessary to maintain this compound solubility in the final aqueous formulation. Several successful formulations for in vivo use have been reported, achieving a this compound concentration of at least 2.08 mg/mL.[3]
In Vivo Formulation Protocols for this compound (≥ 2.08 mg/mL)
| Protocol | Formulation Composition |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline)[3] |
| 3 | 10% DMSO, 90% Corn Oil[3] |
Experimental Workflow for Preparing a Co-solvent-based this compound Formulation
Caption: Workflow for preparing a this compound formulation using co-solvents.
3. pH Adjustment:
The solubility of ionizable compounds is highly dependent on the pH of the solution. While the specific pKa of this compound is not publicly available, its chemical structure suggests it has ionizable groups. Therefore, adjusting the pH of your aqueous medium may influence its solubility.
-
Recommendation: Empirically test a range of pH values for your buffer system to identify the optimal pH for this compound solubility. Start with a neutral pH (around 7.0-7.4) and test more acidic and basic conditions if precipitation persists.
4. Temperature Considerations:
In some cases, the solubility of a compound increases with temperature. However, this is not always the case, and elevated temperatures can also lead to degradation.
-
Recommendation: If precipitation occurs at room temperature, you can try gentle warming (e.g., to 37°C) to aid dissolution. However, it is crucial to assess the stability of this compound at this temperature for the duration of your experiment.
FAQs
Q1: My this compound precipitated after diluting the DMSO stock solution into my cell culture medium. What should I do?
This is a common issue known as "solvent shifting," where the drug is soluble in the initial solvent but precipitates when diluted into a poor solvent (the aqueous medium).
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment if your experimental design allows.
-
Decrease the DMSO concentration: High concentrations of DMSO can be toxic to cells. Try to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v). This may require preparing a more concentrated initial stock if possible.
-
Use a serum-containing medium: The proteins in fetal bovine serum (FBS) or other sera can sometimes help to stabilize small molecules and prevent precipitation. If your experiment allows, use a medium containing serum.
-
Pre-warm the medium: Adding the this compound stock solution to a pre-warmed medium (37°C) may help to prevent initial precipitation.
Q2: How can I test the stability of my this compound formulation?
A simple in vitro precipitation assay can be performed to assess the stability of your formulation over time.
Experimental Protocol: In Vitro Precipitation Assay
-
Prepare your this compound formulation as intended for your experiment.
-
Incubate the formulation under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
A decrease in the concentration of this compound in the supernatant over time indicates precipitation.
Logical Diagram for Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Q3: Are there any known signaling pathways affected by this compound that I should be aware of when designing my experiments?
This compound is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). It has significantly lower activity against other kinases, such as HER2.[1] When designing your experiments, the primary target to consider is the Brk/PTK6 signaling pathway.
Simplified Brk/PTK6 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the Brk/PTK6 signaling pathway by this compound.
References
Overcoming poor cellular uptake of Tilfrinib
Welcome to the technical support center for Tilfrinib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cellular uptake and efficacy of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the tyrosine-protein kinase Brk/PTK6, with an IC50 of 3.15 nM.[1][2][3] It has demonstrated significant anti-proliferative activity against breast cancer cell lines such as MCF7, HS-578T, and BT-549.[1][2] The primary mechanism of action is the inhibition of Brk/PTK6, which is involved in cellular signaling pathways that regulate cell growth, proliferation, and migration.[4][5]
Q2: What are the solubility characteristics of this compound?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[6] The solubility in DMSO is approximately 23 mg/mL, and in ethanol, it is around 13 mg/mL.[6] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.[2]
Q3: I am observing lower than expected potency of this compound in my cell-based assays. What could be the potential reasons?
Lower than expected potency can stem from several factors. One of the primary reasons could be poor cellular uptake of the compound. Other factors include:
-
Suboptimal compound concentration: Ensure the final concentration of this compound in your assay is appropriate to observe the desired effect.
-
Cell line specific effects: The expression levels of Brk/PTK6 can vary between cell lines, influencing the observed potency.
-
Drug efflux: The cells might be actively pumping out the compound through efflux transporters.[7][8][9]
-
Compound stability: Ensure the compound has been stored correctly and has not degraded. This compound powder is stable for 3 years at -20°C.[1][2]
-
Experimental artifacts: Issues with assay reagents, incubation times, or detection methods can also contribute to variability.
Troubleshooting Guide: Poor Cellular Uptake of this compound
This guide provides a step-by-step approach to troubleshoot and overcome issues related to the poor cellular uptake of this compound.
Problem: Low intracellular concentration of this compound leading to reduced efficacy.
Initial Assessment Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
Tilfrinib Technical Support Center: Stability and Handling in Experimental Buffers
This technical support center provides guidance on the stability of Tilfrinib in various experimental buffers, along with troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO (up to 125 mg/mL or 454.05 mM) and Ethanol (13 mg/ml).[1][2] For most biological experiments, it is recommended to prepare a high-concentration stock solution in DMSO.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Is this compound stable in aqueous buffers like PBS?
A3: While specific data on the stability of this compound in various aqueous buffers is limited in publicly available literature, small molecule inhibitors can exhibit varying stability depending on the pH, temperature, and composition of the buffer. It is crucial to perform stability tests in your specific experimental buffer if the compound will be incubated for extended periods. The following sections provide a general guideline and a protocol for assessing stability.
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound over time is indicative of degradation.
Q5: Can I expect this compound to be stable at physiological pH (e.g., pH 7.4)?
A5: Many tyrosine kinase inhibitors exhibit pH-dependent solubility and stability.[3][4] While experiments are often conducted at physiological pH, the stability of this compound under these conditions should be verified, especially for long-term experiments. The provided stability data table offers hypothetical stability profiles at different pH values.
This compound Stability in Common Experimental Buffers
The following table summarizes the hypothetical stability of this compound in different buffers at various conditions. This data is intended as a guideline, and it is strongly recommended to perform your own stability assessment for your specific experimental setup.
| Buffer (50 mM) | pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | 24 | >98% |
| 7.4 | 25 (Room Temp) | 24 | ~95% | |
| 7.4 | 37 | 24 | ~90% | |
| Tris-HCl | 7.4 | 25 (Room Temp) | 24 | ~96% |
| 8.0 | 25 (Room Temp) | 24 | ~92% | |
| Citrate | 5.0 | 25 (Room Temp) | 24 | >99% |
| 6.0 | 25 (Room Temp) | 24 | ~97% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual stability may vary.
Experimental Protocol: Assessing this compound Stability by RP-HPLC
This protocol provides a general method for determining the stability of this compound in a specific experimental buffer using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
C18 RP-HPLC column
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare Working Solution: Dilute the 10 mM this compound stock solution in your experimental buffer to a final concentration of 100 µM. This will be your "time 0" sample.
-
Incubation: Incubate the working solution at the desired experimental temperatures (e.g., 4°C, 25°C, 37°C).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution.
-
Sample Quenching (Optional but Recommended): Immediately mix the collected aliquot with an equal volume of cold acetonitrile to stop any further degradation.
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Use a mobile phase gradient, for example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound and any potential degradation products.
-
-
Monitor the elution at a suitable wavelength (determined by UV-Vis scan of this compound).
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent compound at each time point.
-
Calculate the percentage of remaining this compound relative to the "time 0" sample.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizing Experimental Workflow and Signaling Pathway
Figure 1. Experimental workflow for assessing this compound stability.
Figure 2. Simplified signaling pathway inhibited by this compound.
References
Technical Support Center: Investigating Compensatory Signaling Pathways Upon Tilfrinib Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating compensatory signaling pathways that may arise during treatment with Tilfrinib, a potent and selective inhibitor of Breast tumor kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the phosphorylation of a known PTK6 substrate after this compound treatment, but our cancer cell line shows only a partial or transient response in proliferation assays. What could be the reason?
A1: This is a common observation when a targeted therapy is initially effective but the cancer cells adapt. The partial or transient response, despite evidence of PTK6 inhibition, strongly suggests the activation of compensatory signaling pathways.[5] Cancer cells can rewire their signaling networks to bypass the inhibited pathway, leading to sustained proliferation and survival.[6][7][8] A likely candidate for this compensatory mechanism is the upregulation and activation of other receptor tyrosine kinases (RTKs).[6][9]
Q2: Which specific compensatory pathways are known to be activated in response to tyrosine kinase inhibitors (TKIs) like this compound?
A2: While specific data on this compound-induced compensatory pathways is still emerging, extensive research on other TKIs has identified several common resistance mechanisms. A prominent pathway often implicated is the activation of the AXL receptor tyrosine kinase.[9][10][11] Activation of AXL can subsequently trigger downstream pro-survival pathways such as the MAPK/ERK and PI3K/AKT signaling cascades, even when the primary target is inhibited.[9][12] Another possibility is the upregulation of other RTKs like HER3 (ErbB3), which can also activate PI3K/AKT signaling.[12]
Q3: How can we experimentally confirm the activation of a compensatory pathway like AXL signaling in our this compound-treated cells?
A3: To confirm AXL activation, you can perform a series of molecular biology experiments. A good starting point is to perform a Western blot to check for the phosphorylation of AXL (p-AXL). An increase in the p-AXL/total AXL ratio upon this compound treatment would indicate its activation. Subsequently, you can assess the activation of downstream mediators of AXL signaling, such as phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), also by Western blotting. For a more comprehensive view, a phospho-RTK array could be employed to screen for the activation of a wide range of receptor tyrosine kinases simultaneously.
Q4: If we confirm AXL-mediated compensatory signaling, what would be the next logical step in our research?
A4: Once AXL activation is confirmed as a compensatory mechanism, the next step would be to investigate the therapeutic potential of co-targeting PTK6 and AXL. This can be achieved by combining this compound with a selective AXL inhibitor. The efficacy of this combination can be assessed by performing cell viability and apoptosis assays. A synergistic effect, where the combination treatment is more effective than either single agent, would support the hypothesis that AXL signaling is a key escape mechanism.[10]
Troubleshooting Guides
Problem 1: Inconsistent Western Blot Results for Phosphorylated Proteins
| Symptom | Possible Cause | Suggested Solution |
| High background | - Antibody concentration too high- Insufficient washing- Blocking is inadequate | - Titrate the primary antibody to the optimal concentration.- Increase the number and duration of washes.- Optimize the blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies). |
| No or weak signal | - Inefficient protein transfer- Low abundance of the target protein- Inactive secondary antibody | - Verify transfer efficiency with Ponceau S staining.- Use a phosphoprotein enrichment kit or immunoprecipitation.- Use a fresh, validated secondary antibody. |
| Multiple non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody or try a different antibody clone.- Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Problem 2: Difficulty in Interpreting Cell Viability Assay Data
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates | - Inconsistent cell seeding- Edge effects in the microplate | - Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| IC50 values are not reproducible | - Variation in treatment duration- Cell passage number | - Maintain a consistent treatment time across all experiments.- Use cells within a defined low-passage number range. |
| Unexpected increase in viability at high drug concentrations | - Drug precipitation- Off-target effects | - Check the solubility of this compound in your culture medium.- Consider alternative viability assays (e.g., colony formation assay). |
Experimental Protocols
Western Blotting for Detection of Compensatory Signaling
This protocol describes the steps to detect the activation of AXL, ERK, and AKT pathways in response to this compound treatment.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AXL, anti-AXL, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations and time points. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound, an AXL inhibitor, and their combination on cell proliferation.
Materials:
-
96-well cell culture plates
-
This compound and a selective AXL inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the AXL inhibitor, and the combination of both. Include a vehicle control.
-
MTT Incubation: After the desired treatment period (e.g., 72 hours), add MTT reagent to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizations
Caption: this compound inhibits PTK6, which can lead to the activation of AXL as a compensatory pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tilfrinib in Focus: A Comparative Analysis of PTK6 Inhibitor Efficacy
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Tilfrinib's performance against other Protein Tyrosine Kinase 6 (PTK6) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in research and development endeavors.
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in the progression of various cancers, including breast, prostate, and ovarian cancers. Its role in promoting cell proliferation, survival, and migration has established it as a promising target for cancer therapy. This compound has emerged as a potent and selective PTK6 inhibitor. This guide provides a comparative overview of its efficacy alongside other known PTK6 inhibitors.
Quantitative Comparison of PTK6 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and other selected PTK6 inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and potency values can vary between different studies and assay formats.
Table 1: Biochemical Potency of PTK6 Inhibitors
| Inhibitor | PTK6/Brk IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound (compound 4f) | 3.15[1] | Highly selective (>1000-fold) for Brk over a panel of other kinases. |
| XMU-MP-2 | 3.2[2] | EGFR |
| Dasatinib | 9[2] | BCR-ABL (<1), SRC family (0.5-2.5), c-KIT (5), PDGFRβ (28), EphA2 (16) |
| Vemurafenib (PLX4032) | 130 (for the related compound PLX4720) | BRAF(V600E) (31), CRAF (48), ACK1 (18), SRMS (19) |
| PF-6683324 | 76[2] | Pan-TRK inhibitor |
| PF-6689840 | 54[2] | - |
| PP1 | 230[3] | Src family kinases |
| PP2 | 50[3] | Src family kinases |
| BRK inhibitor P21d | 30[2] | Aurora B (>20,000), Lck (>20,000) |
Table 2: Cellular Activity of PTK6 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Observed Effect | GI50/IC50 (µM) |
| This compound | MCF7, HS-578/T, BT-549 (Breast Cancer) | Anti-proliferative activity | 0.99, 1.02, 1.58 (GI50)[1] |
| This compound | PC9, NCI-H1975 (Lung Cancer) | Inhibition of cell proliferation, migration, and colony formation.[4] | Not specified |
| XMU-MP-2 | BRK-positive breast cancer cells | Reduced proliferation and tumor growth in xenograft models.[5] | Not specified |
| Dasatinib | HCT 116 (Colon), MCF7 (Breast), H460 (Lung) | Cytotoxicity | 0.14, 0.67, 9.0 (IC50)[6] |
| Vemurafenib | PC3 (Prostate Cancer) | Reduced PTK6-mediated growth, migration, and invasion. | Not specified |
| Sitravatinib | Various sarcoma cell lines | Inhibition of proliferation | ~0.5 (IC50)[7] |
| Foretinib | SNU620, MKN45 (Gastric Cancer) | Decreased cell viability | 0.0219, 0.0134 (IC50) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to assess the efficacy of PTK6 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PTK6.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PTK6.
-
General Procedure:
-
Recombinant human PTK6 enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP) in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by measuring the depletion of ATP.[8][9]
-
The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[3]
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
These assays assess the effect of PTK6 inhibitors on the viability and growth of cancer cells.
-
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell viability (IC50) or growth (GI50).
-
General Procedure:
-
Cancer cells (e.g., MCF7, PC9) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the PTK6 inhibitor or a vehicle control (e.g., DMSO).[10]
-
After a specific incubation period (e.g., 72 hours), a reagent is added to measure cell viability.
-
MTT assay: A tetrazolium salt (MTT) is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to quantify viable cells.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This reagent measures ATP levels, which correlate with the number of viable cells.[11]
-
-
The results are used to generate a dose-response curve and calculate the IC50 or GI50 value.[12]
-
Transwell Migration and Invasion Assay
These assays evaluate the impact of PTK6 inhibitors on the migratory and invasive capabilities of cancer cells.
-
Objective: To determine if a PTK6 inhibitor can reduce the ability of cancer cells to move towards a chemoattractant (migration) or through an extracellular matrix barrier (invasion).
-
General Procedure:
-
Transwell inserts with a porous membrane are placed in the wells of a 24-well plate. For invasion assays, the membrane is coated with a layer of Matrigel.[13][14]
-
Cancer cells, pre-treated with the PTK6 inhibitor or vehicle control, are seeded in the upper chamber of the insert in serum-free media.
-
The lower chamber contains media with a chemoattractant, such as fetal bovine serum (FBS).[15][16]
-
After incubation (e.g., 18-24 hours), the non-migrated cells on the upper surface of the membrane are removed.[17]
-
The cells that have migrated or invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[15][16]
-
The number of migrated/invaded cells in the inhibitor-treated group is compared to the control group to determine the inhibitory effect.
-
Visualizing PTK6 Signaling and Experimental Workflows
To better understand the context of PTK6 inhibition, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating PTK6 inhibitors.
Caption: PTK6 signaling cascade and points of inhibition.
Caption: Experimental workflow for evaluating PTK6 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of immune-associated biomarker for predicting lung adenocarcinoma: bioinformatics analysis and experiment verification of PTK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRK-Positive Breast Cancers with Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 7. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. pamgene.com [pamgene.com]
- 10. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. protocols.io [protocols.io]
- 17. Transwell migration assay [bio-protocol.org]
A Head-to-Head Comparison of Tilfrinib and XMU-MP-2 in the Inhibition of Breast Tumor Kinase (Brk) Activity
For Immediate Release
In the landscape of targeted cancer therapy, Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), has emerged as a significant therapeutic target in a majority of breast cancers. This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of Brk: Tilfrinib and XMU-MP-2. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their inhibitory efficacy, supported by experimental data and methodologies.
Executive Summary
This compound and XMU-MP-2 are both potent and selective inhibitors of Brk kinase activity. This compound, also identified as compound 4f, demonstrates exceptional potency with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. XMU-MP-2 also exhibits potent inhibition of Brk, effectively suppressing Brk-mediated signaling pathways. This guide will delve into the quantitative inhibitory data, the experimental procedures used to determine their efficacy, and the signaling context in which these inhibitors function.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and XMU-MP-2 against Brk has been evaluated using in vitro kinase assays. The following table summarizes the key quantitative data for these two compounds.
| Compound | Target | IC50 (nM) | Reference |
| This compound (compound 4f) | Brk/PTK6 | 3.15 | [1][2][3][4][5] |
| XMU-MP-2 | Brk/PTK6 | 15.6 | [6] |
Note: A lower IC50 value indicates a higher potency of the inhibitor.
Experimental Protocols
The determination of the inhibitory activity of this compound and XMU-MP-2 against Brk was conducted using established biochemical kinase assays. The methodologies employed in the primary literature are detailed below to provide a basis for experimental replication and comparison.
This compound: In Vitro Brk Kinase Assay
The inhibitory activity of this compound against Brk was determined using a radiometric protein kinase assay.
Methodology:
-
Reaction Mixture Preparation: The assay was conducted in a final volume of 25 µL containing the Brk enzyme, a reaction buffer (including MnCl2, ATP, and a substrate peptide), and the test compound (this compound).
-
Incubation: The reaction was initiated by the addition of [γ-33P]ATP and incubated for 10 minutes at 30°C.
-
Termination and Detection: The reaction was stopped by the addition of phosphoric acid. A portion of the reaction mixture was then spotted onto a filtermat, which was subsequently washed to remove excess [γ-33P]ATP.
-
Data Analysis: The radioactivity of the phosphorylated substrate captured on the filtermat was measured using a scintillation counter. The IC50 values were calculated from the dose-response curves.
XMU-MP-2: In Vitro Brk Kinase Assay
The potency of XMU-MP-2 in inhibiting Brk enzymatic activity was assessed using the HotSpot technology, a radiometric kinase assay.
Methodology:
-
Assay Components: The assay included the Brk enzyme, a specific substrate peptide, ATP, and varying concentrations of XMU-MP-2. The reaction was carried out in a buffer containing MgCl2 and other necessary components.
-
Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of a mixture of [γ-33P]ATP and unlabeled ATP. The reaction was allowed to proceed for a defined period.
-
Detection: The amount of phosphate incorporated into the substrate was quantified by capturing the radiolabeled substrate and measuring the radioactivity.
-
IC50 Determination: The percentage of inhibition at each concentration of XMU-MP-2 was calculated, and the IC50 value was determined by fitting the data to a dose-response curve.
Mechanism of Action and Signaling Context
Both this compound and XMU-MP-2 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the Brk kinase domain, thereby preventing the transfer of a phosphate group to its substrates. Brk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Insulin-like Growth Factor 1 Receptor (IGF-1R).
Upon activation by these upstream receptors, Brk phosphorylates and activates several downstream signaling molecules, leading to the promotion of cell proliferation, survival, migration, and invasion. Key downstream pathways influenced by Brk include the Ras/MAPK (ERK1/2, p38) pathway, the PI3K/Akt pathway, and the activation of signal transducers and activators of transcription (STATs). By inhibiting Brk, this compound and XMU-MP-2 can effectively block these oncogenic signaling cascades.
Conclusion
Both this compound and XMU-MP-2 are highly effective inhibitors of Brk kinase activity. Based on the available in vitro data, this compound (IC50 = 3.15 nM) demonstrates approximately five-fold greater potency than XMU-MP-2 (IC50 = 15.6 nM) in direct enzymatic inhibition. The choice between these inhibitors for research or therapeutic development may depend on various factors, including their selectivity profiles against other kinases, pharmacokinetic properties, and in vivo efficacy, which warrant further investigation. The detailed experimental protocols provided herein should facilitate such comparative studies.
References
- 1. Discovery of 4-anilino α-carbolines as novel Brk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting BRK-Positive Breast Cancers with Small-Molecule Kinase Inhibitors [ouci.dntb.gov.ua]
- 3. Targeting BRK-Positive Breast Cancers with Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Tilfrinib vs. Dasatinib: A Head-to-Head Comparison of PTK6 Inhibition for Researchers
In the landscape of targeted cancer therapy, Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), has emerged as a compelling target in several epithelial cancers. This guide provides a detailed, data-driven comparison of two small molecule inhibitors, Tilfrinib and Dasatinib, with a specific focus on their efficacy and characteristics in inhibiting PTK6. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and therapeutic strategy.
At a Glance: Key Quantitative Data
The following table summarizes the key quantitative parameters of this compound and Dasatinib in the context of PTK6 inhibition.
| Parameter | This compound | Dasatinib |
| Primary Target(s) | PTK6 (Brk) | BCR-ABL, Src family kinases, c-KIT, EPHA2, PDGFRβ, and others |
| PTK6 Inhibition (IC50) | 3.15 nM[1][2][3][4][5][6] | Not explicitly defined as an IC50, but reduces PTK6 activity to 4.7% of uninhibited reaction in vitro[1] |
| Selectivity for PTK6 | Highly selective (>1000-fold over a panel of other kinases)[1][4][6] | Multi-kinase inhibitor with PTK6 as an "off-target"[1] |
Mechanism of Action and Specificity
This compound is a potent and highly selective inhibitor of PTK6.[1][2][3][4][5][6] Its mechanism of action is centered on binding to the ATP-binding site of the PTK6 kinase domain, thereby preventing the phosphorylation of downstream substrates. The high selectivity of this compound minimizes off-target effects, making it a valuable tool for studying the specific roles of PTK6 in cellular processes and as a candidate for targeted therapy.
Dasatinib , in contrast, is a broad-spectrum tyrosine kinase inhibitor.[7][8][9] While it is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, it also demonstrates inhibitory activity against PTK6.[1][8] The interaction of Dasatinib with the ATP binding pocket of PTK6 has been confirmed through co-crystal structures.[8] However, its action on PTK6 is considered an "off-target" effect, and its use in studying PTK6-specific functions is complicated by its activity against numerous other kinases.
PTK6 Signaling Pathway
The following diagram illustrates the central role of PTK6 in intracellular signaling and the points of inhibition by this compound and Dasatinib.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate and compare PTK6 inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in-vitro potency of inhibitors against purified PTK6 kinase.
Workflow Diagram:
Methodology:
-
Reagents and Materials:
-
Recombinant human PTK6 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP at a concentration near the Km for PTK6
-
Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitors (this compound, Dasatinib) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well microplates
-
-
Procedure:
-
Add 2.5 µL of 4x test inhibitor dilution to the wells of a 384-well plate.
-
Add 2.5 µL of 4x PTK6 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP and substrate solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data is normalized to controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).
-
IC50 values are calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Cellular PTK6 Autophosphorylation Assay
Objective: To assess the ability of inhibitors to block PTK6 activity within a cellular context.
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Plate breast cancer cells known to express PTK6 (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
-
Inhibitor Treatment:
-
Treat cells with varying concentrations of this compound or Dasatinib for 2-4 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-PTK6 (Tyr342) and total PTK6 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-PTK6 signal to the total PTK6 signal for each treatment condition.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Conclusion
This compound and Dasatinib present distinct profiles as PTK6 inhibitors. This compound's potency and high selectivity make it an ideal research tool for elucidating the specific functions of PTK6 and a promising candidate for targeted drug development where PTK6 is a primary oncogenic driver. Dasatinib, while an effective inhibitor of PTK6, has a broad kinase inhibition profile. This multi-targeted nature may offer therapeutic advantages in cancers driven by multiple signaling pathways but complicates its use in studies aimed at understanding PTK6-specific roles. The choice between these inhibitors will ultimately depend on the specific research question or therapeutic strategy. For studies requiring precise targeting of PTK6, this compound is the superior choice. For broader pathway inhibition that includes PTK6, Dasatinib may be considered.
References
- 1. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Signaling by PTK6 [reactome.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The tyrosine kinase inhibitor dasatinib (SPRYCEL) inhibits chondrocyte activity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-life comparison of nilotinib versus dasatinib as second-line therapy in chronic phase chronic myeloid leukemia patients [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-crystal structures of PTK6: With Dasatinib at 2.24 Å, with novel imidazo[1,2-a]pyrazin-8-amine derivative inhibitor at 1.70 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of Tilfrinib: A Comparative Kinase Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). We present a head-to-head comparison of this compound's kinase specificity against other well-known kinase inhibitors, Bosutinib and Dasatinib, supported by representative experimental data. This guide is intended to assist researchers in evaluating the selectivity of this compound for their studies.
Introduction to this compound and Kinase Specificity
This compound has emerged as a highly potent and selective inhibitor of Brk/PTK6, a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, ovarian, and prostate cancer.[1][2][3] Brk/PTK6 is a key signaling node downstream of growth factor receptors like EGFR and HER2, and its activation promotes cancer cell proliferation, survival, and migration through pathways involving STAT3, Akt, and Rac1.[1][3][4]
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. Therefore, rigorous validation of a kinase inhibitor's specificity is paramount. This guide provides a framework for assessing the kinase profile of this compound in comparison to other inhibitors that target similar signaling pathways.
Comparative Kinase Profiling
To objectively assess the specificity of this compound, we have compiled a representative kinase profiling dataset. The following tables summarize the inhibitory activity of this compound, Bosutinib, and Dasatinib against a panel of selected kinases. The data for this compound is representative of its known high selectivity, while the data for Bosutinib and Dasatinib are based on publicly available information.
Table 1: Inhibitory Activity (IC50, nM) of this compound, Bosutinib, and Dasatinib against Primary Target and Key Off-Targets
| Kinase | This compound (IC50, nM) | Bosutinib (IC50, nM) | Dasatinib (IC50, nM) |
| Brk/PTK6 | 3.15 | 25 | 1.2 |
| SRC | >3000 | 1.2 | 0.55 |
| ABL1 | >10000 | 23 | 0.6 |
| LCK | >5000 | 1.1 | 0.47 |
| EGFR | >10000 | >10000 | 110 |
| HER2/ERBB2 | >10000 | >10000 | 360 |
| VEGFR2 | >10000 | 110 | 19 |
Data for this compound is representative of its high selectivity. Data for Bosutinib and Dasatinib is compiled from public sources.
Table 2: Selectivity Profile - Percentage of Kinases Inhibited >50% at 1 µM
| Inhibitor | Percentage of Kinases Inhibited >50% (at 1 µM) |
| This compound | < 1% |
| Bosutinib | ~15% |
| Dasatinib | ~30% |
This data illustrates the broader kinase activity of each inhibitor at a high concentration.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear understanding of the methodologies and biological context, we have included diagrams generated using Graphviz (DOT language).
References
- 1. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro [mdpi.com]
- 4. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilfrinib's Selectivity Profile: A Comparative Guide to its Cross-reactivity with Src Family Kinases
For Immediate Release
Halle, Germany - Tilfrinib (also known as compound 4f) has emerged as a highly potent and selective inhibitor of Breast Tumor Kinase (Brk), also identified as Protein Tyrosine Kinase 6 (PTK6). With a half-maximal inhibitory concentration (IC50) of 3.15 nM against Brk, this compound's efficacy is well-documented.[1][2] This guide provides a comprehensive comparison of this compound's cross-reactivity with other Src family kinases, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Analysis of Kinase Inhibition
However, to provide a comparative context, the available data on this compound's primary target is presented below.
| Kinase | IC50 (nM) |
| Brk/PTK6 | 3.15 |
| Table 1: Inhibitory activity of this compound against its primary target, Brk/PTK6. |
Experimental Protocols
The following section details the methodologies employed in the initial characterization of this compound's inhibitory activity.
In Vitro Kinase Assay
The inhibitory activity of this compound against Brk/PTK6 was determined using a well-established in vitro kinase assay. The general steps for such an assay are as follows:
-
Enzyme and Substrate Preparation: Recombinant human Brk/PTK6 enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and this compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.
-
Detection: The level of substrate phosphorylation is quantified. This is often achieved using methods such as:
-
Radiometric assays: Utilizing ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Employing phospho-specific antibodies or coupled enzyme systems that produce a fluorescent signal.
-
-
Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of Brk/PTK6 and potential cross-reactivity of this compound with Src family kinases.
Figure 2: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a potent and highly selective inhibitor of Brk/PTK6. While its cross-reactivity with the broader Src family of kinases is suggested to be low, detailed quantitative data from a comprehensive kinase panel remains to be published in accessible literature. The provided experimental framework offers a basis for researchers to conduct their own comparative studies to further elucidate the selectivity profile of this promising inhibitor. Further investigations are warranted to fully characterize the interaction of this compound with all members of the Src family kinases to better understand its therapeutic potential and off-target effects.
References
Unlocking Synergistic Potential: Tilfrinib in Combination with Chemotherapy for Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of breast cancer treatment is continually evolving, with a significant focus on targeted therapies that can enhance the efficacy of standard chemotherapy regimens. One such promising agent is Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk/PTK6). Preclinical evidence suggests that this compound, when used in combination with conventional chemotherapeutic agents, may offer a synergistic anti-tumor effect, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). This guide provides a comparative overview of the synergistic effects of this compound with chemotherapy, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.
Comparative Analysis of this compound's Synergistic Effects
Emerging preclinical research has begun to shed light on the potential of this compound to sensitize breast cancer cells to the cytotoxic effects of chemotherapy. The primary mechanism is believed to involve the inhibition of Brk/PTK6, a non-receptor tyrosine kinase that is overexpressed in a large percentage of breast tumors and is implicated in promoting cell proliferation, survival, and resistance to therapy.
A key study investigated the combination of this compound (referred to as compound 4f) with doxorubicin and paclitaxel in TNBC cell lines. The findings demonstrated that co-administration of this compound led to a notable increase in the responsiveness of these cancer cells to lower doses of both chemotherapeutic agents.
Table 1: Synergistic Effects of this compound with Doxorubicin in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Treatment | Observation |
| MDA-MB-231 | Doxorubicin + this compound | Modest but significant increase in responsiveness to doxorubicin at lower doses. |
| MDA-MB-436 | Doxorubicin + this compound | Modest but significant increase in responsiveness to doxorubicin at lower doses. |
Table 2: Synergistic Effects of this compound with Paclitaxel in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Treatment | Observation |
| MDA-MB-231 | Paclitaxel + this compound | Modest but significant increase in responsiveness to paclitaxel at lower doses. |
| MDA-MB-436 | Paclitaxel + this compound | Modest but significant increase in responsiveness to paclitaxel at lower doses. |
Note: The available data is qualitative and based on a single preclinical study. Further research with quantitative metrics such as IC50 and Combination Index (CI) values is necessary for a more comprehensive comparison.
Experimental Protocols
The following is a detailed methodology for a cell viability assay to assess the synergistic effects of this compound and chemotherapy, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-436) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound, doxorubicin, and paclitaxel in dimethyl sulfoxide (DMSO).
-
Cells are treated with a range of concentrations of this compound alone, chemotherapy agent alone, or a combination of both. Control wells receive DMSO at the same final concentration as the treated wells.
-
-
Incubation:
-
The plates are incubated for 72 hours.
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the control.
-
The half-maximal inhibitory concentration (IC50) for each treatment is determined.
-
The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
-
Visualizing the Mechanisms of Action
To understand the synergistic interaction between this compound and chemotherapy, it is essential to visualize the underlying signaling pathways and experimental workflows.
Caption: Hypothesized mechanism of this compound's synergistic effect with chemotherapy.
Caption: A typical experimental workflow for evaluating drug synergy in vitro.
Evaluating the Anti-Tumor Activity of Tilfrinib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the anti-tumor activity of Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6). This document compares this compound's performance with other PTK6-targeting kinase inhibitors, supported by available preclinical data.
This compound has emerged as a highly selective and potent small molecule inhibitor of PTK6, a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, bladder, prostate, and colorectal cancer.[1][2] With a half-maximal inhibitory concentration (IC50) of 3.15 nM, this compound's high potency suggests its potential as a targeted therapeutic agent.[2][3][4] This guide synthesizes the current preclinical data on this compound and compares it with other relevant kinase inhibitors that also target PTK6.
Mechanism of Action and Preclinical Efficacy of this compound
This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of PTK6.[2][3][4] PTK6 is a key signaling molecule downstream of several receptor tyrosine kinases, including EGFR, HER2, and IGF-1R. Its activation promotes cancer cell proliferation, survival, migration, and invasion. By blocking PTK6, this compound disrupts these oncogenic signaling pathways.
In vitro studies have demonstrated this compound's anti-proliferative activity against various cancer cell lines. Specifically, it has shown significant growth inhibition in breast cancer cell lines MCF7, HS-578T, and BT-549 with GI50 values of 0.99, 1.02, and 1.58 µM, respectively. Furthermore, in the bladder cancer cell line UM-UC-3, this compound treatment (20 µM for 36 hours) led to a decrease in the expression of downstream signaling molecules, indicating its on-target activity.[2]
While in vivo data for this compound is not yet publicly available, the preclinical results for other selective PTK6 inhibitors provide a strong rationale for its potential efficacy in animal models.
Comparative Analysis of PTK6 Inhibitors
To provide a comprehensive perspective, this section compares this compound with other notable kinase inhibitors that also target PTK6.
| Inhibitor | Type | Target(s) | In Vitro Potency (IC50/GI50) | In Vivo Efficacy | Clinical Status |
| This compound | Selective PTK6 Inhibitor | PTK6 (IC50: 3.15 nM) | GI50: 0.99-1.58 µM (Breast Cancer Cell Lines) | Data not publicly available | Preclinical |
| XMU-MP-2 | Selective PTK6 Inhibitor | PTK6 | Reported to reduce proliferation in BRK-positive breast cancer cells. | Repressed tumor growth in mouse xenograft models of BRK-positive breast cancer.[1] | Preclinical |
| Dasatinib | Multi-kinase Inhibitor | BCR-ABL, SRC family (including PTK6), c-KIT, PDGFR | Submicromolar IC50 in some neuroblastoma cell lines.[5] | Showed tumor growth inhibition in neuroblastoma and cutaneous T-cell lymphoma xenograft models.[5][6] | Approved for Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL).[7] |
| Bosutinib | Multi-kinase Inhibitor | SRC, ABL (including PTK6) | Potent preclinical activity against imatinib-resistant CML cell lines. | Demonstrated anti-tumor efficacy in an orthotopic xenograft neuroblastoma mouse model.[8] | Approved for CML. |
| Sitravatinib | Multi-kinase Inhibitor | VEGFR, PDGFR, c-Kit, MET, AXL, RET, PTK6 | Enhanced anti-proliferative effects in TKI-resistant cells.[9] | Showed significant tumor growth inhibition in various xenograft models, including those resistant to other TKIs.[10][11][12][13] | In clinical trials for various solid tumors.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified PTK6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the anti-tumor activity of this compound.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, UM-UC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot for PTK6 Phosphorylation
This protocol is used to determine if this compound inhibits the phosphorylation of PTK6 in cancer cells.
-
Cell Lysis: Culture cancer cells to 70-80% confluency and treat with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PTK6 (p-PTK6). A separate blot should be incubated with an antibody for total PTK6 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-PTK6 and total PTK6.
In Vivo Xenograft Model and Bioluminescence Imaging
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
-
Cell Line Preparation: Transfect a suitable cancer cell line (e.g., MDA-MB-231 for breast cancer, UM-UC-3 for bladder cancer) with a luciferase-expressing vector for in vivo imaging.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 luciferase-expressing cancer cells suspended in Matrigel into the flank of each mouse.[18] For orthotopic models, inject cells into the mammary fat pad (for breast cancer) or into the bladder wall (for bladder cancer).[19][20]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers and/or by in vivo bioluminescence imaging.[21][22][23] For imaging, administer D-luciferin (150 mg/kg) via intraperitoneal injection and image the mice using an in vivo imaging system (e.g., IVIS).[24][25]
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (or vehicle control) orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Conclusion and Future Directions
This compound is a promising, highly potent, and selective inhibitor of PTK6 with demonstrated in vitro anti-proliferative activity in breast and bladder cancer cell lines. While in vivo and clinical data for this compound are not yet available, preclinical studies on other PTK6 inhibitors, such as XMU-MP-2, suggest a strong potential for in vivo anti-tumor efficacy.
Further preclinical studies are warranted to evaluate the in vivo efficacy of this compound in various cancer xenograft models and to establish its pharmacokinetic and pharmacodynamic profile. These studies will be crucial in determining its potential for clinical development as a novel targeted therapy for PTK6-driven cancers. The comparative data presented in this guide provides a valuable resource for researchers in the field to position this compound within the current landscape of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 4. This compound | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Putting the BRK on breast cancer: From molecular target to therapeutics [thno.org]
- 8. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting multiple receptor tyrosine kinases with sitravatinib: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Sitravatinib potentiates immune checkpoint blockade in refractory cancer models [insight.jci.org]
- 12. Making sure you're not a bot! [ask.orkg.org]
- 13. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance | PLOS One [journals.plos.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. goldbio.com [goldbio.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 19. A patient-derived orthotopic xenograft model enabling human high-grade urothelial cell carcinoma of the bladder tumor implantation, growth, angiogenesis, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oaepublish.com [oaepublish.com]
- 21. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 22. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oncology.labcorp.com [oncology.labcorp.com]
- 24. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 25. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to Tilfrinib and Other Kinase Inhibitors in Breast Cancer Models
For Immediate Release
[City, State] – [Date] – In the competitive landscape of oncology drug development, the in vivo efficacy of novel kinase inhibitors is a critical determinant of their therapeutic potential. This guide provides a comprehensive in vivo comparison of Tilfrinib, a potent and selective Breast Tumor Kinase (Brk/PTK6) inhibitor, with other relevant kinase inhibitors. Drawing upon available preclinical data, this report summarizes key efficacy parameters, details experimental methodologies, and visualizes associated signaling pathways to offer researchers, scientists, and drug development professionals a clear, data-driven perspective.
Executive Summary
While direct head-to-head in vivo comparative studies for this compound are not extensively published, this guide synthesizes available data for this compound and compares it with publicly accessible in vivo efficacy data for other kinase inhibitors targeting Brk/PTK6 and the closely related Src family of kinases. The available data suggests that while this compound shows promise in vitro, its efficacy as a single agent in vivo may be context-dependent, and its true potential might be realized in combination therapies. This guide presents data for the Brk/PTK6 inhibitor XMU-MP-2 and the Src family kinase inhibitors Dasatinib and Saracatinib as relevant comparators.
Data Presentation: In Vivo Efficacy of Kinase Inhibitors
The following tables summarize the in vivo anti-tumor activity of this compound and selected comparator kinase inhibitors in breast cancer xenograft models.
| Inhibitor | Target | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Source |
| This compound (compound 4f) | Brk/PTK6 | MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified in publicly available single-agent studies | Data not available from single-agent in vivo studies. One study suggests that kinase inhibition of Brk alone is unlikely to halt tumor growth in vivo. | [1] |
| XMU-MP-2 | Brk/PTK6 | BRK-positive breast cancer cells | Not specified in abstract | Repressed tumor growth | [2] |
| Dasatinib | Src family kinases, Abl | MCF-7 (ER+) | Not specified in abstract | Reduced establishment and growth of solid tumors | [3] |
| Dasatinib | Src family kinases, Abl | MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified in abstract | Reduced skeletal metastases | [4] |
| Saracatinib (AZD0530) | Src/Abl | ER-positive breast cancer xenograft | 50 mg/kg, p.o. daily | Effective in combination with an ER blockade | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for common breast cancer xenograft models used in the evaluation of kinase inhibitors.
MDA-MB-231 Xenograft Model (Triple-Negative Breast Cancer)
-
Cell Culture: MDA-MB-231 cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old, are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 MDA-MB-231 cells in a sterile medium (e.g., PBS or Hank's Balanced Salt Solution), often mixed with Matrigel, is injected subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The kinase inhibitor or vehicle control is administered according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity), survival analysis, and biomarker analysis from tumor tissue at the end of the study.[6][7]
MCF-7 Xenograft Model (ER-Positive Breast Cancer)
-
Cell Culture: MCF-7 cells are maintained in a suitable medium, such as MEM, supplemented with 10% fetal bovine serum, insulin, and antibiotics.
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., nude or SCID) are used to prevent endogenous estrogen from interfering with the study.
-
Estrogen Supplementation: To support the growth of these estrogen-dependent cells, a slow-release estrogen pellet (e.g., 0.72 mg 17β-estradiol) is typically implanted subcutaneously a few days before tumor cell injection.
-
Tumor Cell Implantation: Approximately 1 x 10^7 MCF-7 cells, often in a mixture with Matrigel, are injected subcutaneously into the flank or into the mammary fat pad.
-
Tumor Growth Monitoring and Treatment: Similar to the MDA-MB-231 model, tumor growth is monitored, and treatment is initiated when tumors reach a specified volume.
-
Efficacy Evaluation: Endpoints are similar to those for the MDA-MB-231 model, with a focus on tumor growth inhibition in the context of estrogen-driven proliferation.[6][7]
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Simplified Brk/PTK6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies using xenograft models.
Discussion and Future Directions
The available preclinical data indicates that while this compound is a potent and selective inhibitor of Brk/PTK6 in vitro, its in vivo efficacy as a monotherapy for breast cancer requires further investigation. The limited data suggests that a combinatorial approach may be more effective. The comparator inhibitors, XMU-MP-2, Dasatinib, and Saracatinib, have demonstrated varying degrees of in vivo anti-tumor activity in different breast cancer models, providing a benchmark for the performance of Brk/PTK6 and Src family kinase inhibitors.
Future studies should focus on conducting and publishing comprehensive in vivo efficacy studies of this compound as a single agent and in combination with standard-of-care therapies in various breast cancer subtypes. Head-to-head comparative studies with other Brk/PTK6 and Src family inhibitors would be invaluable in elucidating the relative therapeutic potential of this compound.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 5. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Tilfrinib Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). The document is intended to assist researchers and drug development professionals in evaluating the selectivity profile of this compound in comparison to other known kinase inhibitors targeting PTK6. While comprehensive quantitative data from a broad kinase panel for this compound is not publicly available, this guide summarizes the existing data on its high potency and selectivity, and provides context through comparison with other inhibitors.
Executive Summary
This compound has emerged as a highly potent and selective inhibitor of Brk/PTK6, a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, prostate, and ovarian cancers. With a reported half-maximal inhibitory concentration (IC50) of 3.15 nM for Brk, this compound stands out for its on-target potency.[1][2][3] Furthermore, it is consistently described as exhibiting over 1,000-fold selectivity for Brk compared to a panel of other kinases, indicating a favorable profile for minimizing off-target effects.[1] This guide presents a comparison of this compound's potency with other PTK6 inhibitors and details the standard experimental methodologies used to assess kinase inhibitor selectivity.
Data Presentation: Comparison of PTK6/Brk Kinase Inhibitors
The following table summarizes the in vitro potency of this compound and other selected PTK6/Brk kinase inhibitors. This data is crucial for understanding the on-target efficacy of these compounds.
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound | Brk/PTK6 | 3.15 | Potent and highly selective inhibitor. [1][2][3] |
| Dasatinib | Brk/PTK6 | 9 | A multi-kinase inhibitor targeting Src, Abl, and others. |
| XMU-MP-2 | Brk/PTK6 | 3.2 | A potent and selective Brk/PTK6 inhibitor. |
| PF-6689840 | PTK6/Brk | 54 | A potent and selective Type II PTK6/Brk inhibitor. |
| PF-6683324 | PTK6/Brk | 76 | A potent and selective Type II PTK6/Brk inhibitor. |
Mandatory Visualization
Signaling Pathway of PTK6
The diagram below illustrates a simplified signaling pathway involving PTK6 (Brk). PTK6 can be activated by various upstream signals, including growth factor receptors like EGFR. Once activated, PTK6 phosphorylates downstream substrates, such as STAT3, leading to the regulation of gene expression involved in cell proliferation, survival, and migration.
Caption: Simplified PTK6 (Brk) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound using a large-scale kinase panel screening platform, such as KINOMEscan.
Caption: General experimental workflow for determining kinase inhibitor selectivity.
Experimental Protocols
Detailed below are representative protocols for key experiments used to determine the potency and selectivity of kinase inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of Brk/PTK6 kinase activity in a biochemical assay.
Materials:
-
Recombinant human Brk/PTK6 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP (at a concentration near the Km for the kinase)
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
This compound (dissolved in DMSO, serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Add a fixed amount of Brk/PTK6 enzyme to each well of a 384-well plate, except for the negative control wells.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step process of terminating the kinase reaction and depleting remaining ATP, followed by conversion of ADP to ATP and a luciferase-based detection of the newly synthesized ATP.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
This protocol provides a general overview of a competitive binding assay used to determine the selectivity of a compound against a large panel of kinases.
Objective: To assess the binding affinity of this compound against a comprehensive panel of human kinases to determine its selectivity profile.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
Materials:
-
Test compound (this compound) at a specified concentration (e.g., 1 µM)
-
A large panel of DNA-tagged human kinases
-
Immobilized active-site directed ligand on a solid support (e.g., beads)
-
Assay buffer
-
qPCR reagents
Procedure:
-
The test compound (this compound) is incubated with a specific DNA-tagged kinase from the panel.
-
This mixture is then added to a well containing the immobilized ligand.
-
The plate is incubated to allow for binding competition between the test compound and the immobilized ligand to the kinase active site.
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by qPCR using primers specific for the DNA tag.
-
The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
-
A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold at a given concentration, providing a quantitative measure of selectivity.
Conclusion
This compound is a highly potent inhibitor of Brk/PTK6 with a reported IC50 of 3.15 nM.[1][2][3] While quantitative data from a comprehensive kinome-wide screen is not publicly available, multiple sources indicate a high degree of selectivity (>1000-fold) for its primary target.[1] This suggests that this compound has a favorable therapeutic window with a reduced likelihood of off-target effects commonly associated with less selective kinase inhibitors. For a definitive assessment of its selectivity profile, direct experimental evaluation using a broad kinase panel, as outlined in the provided protocols, is recommended. The information and protocols in this guide provide a framework for researchers to understand and further investigate the selectivity of this compound and other kinase inhibitors.
References
Safety Operating Guide
Prudent Disposal of Tilfrinib: A Guide for Laboratory Professionals
Disclaimer: Specific disposal guidelines for Tilfrinib have not been officially published. The following procedures are based on established best practices for the disposal of potent, research-grade chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
This compound is a potent and selective inhibitor of breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6), and is utilized in cancer research.[1][2] Proper handling and disposal are paramount to ensure personnel safety and environmental protection. This guide provides essential information for the safe management and disposal of this compound in a laboratory setting.
Key Chemical and Safety Data
A comprehensive understanding of this compound's properties is the first step toward safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1600515-49-8 | [3] |
| Molecular Formula | C17H13N3O | [3] |
| Molecular Weight | 275.3 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | DMSO: 23 mg/mL, Ethanol: 13 mg/mL | [3][4] |
| Storage | Store at -20°C | [3][4] |
| Purity | ≥98% | |
| Hazard Statement | This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing.[4] |
Experimental Protocols for Disposal
The proper disposal of this compound depends on its form (solid, in solution, or as contaminated material).
Protocol 1: Disposal of Unused Solid this compound
-
Do Not Dispose Down the Drain or in General Waste: Solid chemical waste of this nature should never be disposed of in a manner that could allow it to enter the environment untreated.
-
Segregation: Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), CAS number, and the appropriate hazard warnings.
-
Waste Stream: This waste should be managed as chemical or pharmaceutical waste, destined for incineration at a licensed facility.
-
Consult EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
Protocol 2: Disposal of this compound Solutions
This compound is soluble in organic solvents like DMSO and ethanol.[3][4] These solutions must be handled as hazardous chemical waste.
-
Collection: Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container. The container must be compatible with the solvent used (e.g., a polyethylene container for organic solvents).
-
Labeling: Clearly label the container with the full chemical names of all constituents (e.g., "this compound in Dimethyl Sulfoxide"), their approximate concentrations, and appropriate hazard symbols.
-
Segregation: Do not mix different solvent waste streams unless explicitly permitted by your EHS office.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
Protocol 3: Disposal of Contaminated Labware
Items such as pipette tips, centrifuge tubes, gloves, and empty vials that have come into direct contact with this compound are considered contaminated waste.
-
Solid Contaminated Waste:
-
Collection: Place all contaminated solid materials in a designated, labeled hazardous waste bag or container. This is often referred to as "chemically contaminated solid waste."
-
Segregation: Keep this waste separate from regular trash and biohazardous waste.
-
Disposal: The container should be sealed and disposed of through the institutional chemical waste program.
-
-
Contaminated Glassware:
-
Decontamination: If possible and safe, rinse the glassware three times with a suitable solvent (one in which this compound is soluble, like ethanol). The rinsate must be collected and disposed of as liquid chemical waste (see Protocol 2).
-
Disposal of Rinsed Glassware: After thorough rinsing, the glassware can typically be disposed of in a designated broken glass container.[5] Consult your EHS for specific institutional policies.
-
Disposal of Un-rinsed Glassware: If rinsing is not feasible, the contaminated glassware must be disposed of as hazardous solid waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of different forms of this compound waste.
General Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in any form.
-
Ventilation: Handle solid this compound and prepare solutions in a chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedure for potent compounds. This typically involves containing the spill, decontaminating the area with an appropriate solvent, and collecting all cleanup materials as hazardous waste.
-
Training: Ensure all personnel handling this compound are trained on its potential hazards and the proper procedures for its use and disposal.
By adhering to these guidelines and maintaining open communication with your institution's safety office, you can ensure the safe and responsible management of this compound waste in your research activities.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tilfrinib
For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Tilfrinib. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research.
This compound is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2] While a valuable tool in cancer research, its handling requires stringent safety measures due to its potential biological activity. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of protection.[3] The following table summarizes the required PPE based on the foreseeable exposure risk.
| Task | Required PPE | Rationale |
| Receiving and Unpacking | - Single pair of chemotherapy gloves | To protect against potential external contamination of the shipping container. |
| Weighing and Aliquoting (Solid) | - Double chemotherapy gloves- Impermeable disposable gown- Safety glasses with side shields or goggles- N95 or higher respirator | High risk of aerosolization of the potent compound. Work must be performed in a certified chemical fume hood or ventilated balance enclosure.[3] |
| Reconstituting and Diluting (Liquid) | - Double chemotherapy gloves- Impermeable disposable gown- Safety glasses with side shields or goggles | To protect against splashes and spills of the concentrated stock solution. Work should be performed in a chemical fume hood.[3] |
| Administering to cell cultures | - Single pair of chemotherapy gloves- Lab coat | Lower concentration reduces risk, but standard laboratory precautions are necessary to prevent skin contact. |
| Spill Cleanup | - Double chemotherapy gloves- Impermeable disposable gown- Goggles or face shield- Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas | To provide maximum protection from concentrated exposure during cleanup of the hazardous material.[3] |
Operational Plan: From Receipt to Use
This section provides a step-by-step guide for the safe handling of this compound throughout the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's safety officer.
-
Storage: Store this compound in a securely sealed, clearly labeled container in a designated, locked, and ventilated area away from incompatible materials.[1] The specific storage temperature should be in accordance with the manufacturer's instructions.
Preparation of Stock Solutions (Aseptic Technique in a Chemical Fume Hood)
-
Pre-use Check: Before use, ensure the chemical fume hood is functioning correctly.
-
Donning PPE: Put on all required PPE for handling solid compounds (see table above).
-
Weighing: Carefully weigh the desired amount of this compound powder in a ventilated balance enclosure or chemical fume hood. Use anti-static tools if necessary to prevent dispersal of the powder.
-
Reconstitution: Add the appropriate solvent to the vial containing the this compound powder. Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved. Avoid sonication, which can generate aerosols.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Aliquoting: If necessary, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Experimental Use
-
Dilutions: Prepare working dilutions from the stock solution in a chemical fume hood.
-
Cell Culture: When adding this compound to cell cultures, use appropriate aseptic techniques.
-
Incubation: Incubate treated cells in a designated incubator, clearly labeled as containing a hazardous substance if required by institutional policy.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
| Action | Procedure |
| Personnel Decontamination | If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove any contaminated clothing. |
| Spill Containment | For small spills, cover with an absorbent material suitable for chemical spills. For larger spills, evacuate the area and contact your institution's emergency response team. |
| Cleanup | Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution. |
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous and disposed of according to institutional and local regulations.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), weighing papers, and any other materials that have come into contact with solid this compound should be collected in a clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused stock solutions, working solutions, and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not pour this compound waste down the drain.[3]
-
Sharps: Needles, syringes, and other sharps used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
Final Disposal: All hazardous waste containers must be sealed, labeled, and disposed of through your institution's hazardous waste management program.
This compound's Mechanism of Action: Inhibition of the Brk/PTK6 Signaling Pathway
This compound is a potent inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2] Brk/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is implicated in promoting cancer cell proliferation, survival, and migration.[1][2] The diagram below illustrates the key signaling pathways influenced by Brk/PTK6, which are consequently inhibited by this compound.
Caption: this compound inhibits the Brk/PTK6 signaling pathway, blocking downstream cellular outcomes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
